Product packaging for Etravirine-d8(Cat. No.:CAS No. 1142096-06-7)

Etravirine-d8

Cat. No.: B1140965
CAS No.: 1142096-06-7
M. Wt: 443.3 g/mol
InChI Key: PYGWGZALEOIKDF-SKJDFIQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etravirine-d6 is intended for use as an internal standard for the quantification of etravirine by GC- or LC-MS. Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is active against the wild-type HIV-1 strains LAI, SF2, and Ba-L (EC50s = 1.4-4.8 nM) but not the HIV-2 strain ROD (EC50 = 3,479 nM). Etravirine is also active against 18 HIV-1 strains carrrying NNRTI resistance-associated mutations (EC50s = br>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15BrN6O B1140965 Etravirine-d8 CAS No. 1142096-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Etravirine-d8: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document is intended for researchers, scientists, and drug development professionals.

This compound is the deuterium-labeled form of Etravirine, an antiretroviral drug used in the treatment of HIV-1 infection.[1] The incorporation of stable heavy isotopes is a common practice in drug development, primarily for use as internal standards in quantitative bioanalysis.[2]

Chemical Structure

The chemical structure of this compound is presented below. The deuterium atoms are located on the two methyl groups of the benzonitrile ring and on the benzonitrile ring itself.

HIV_Lifecycle_Inhibition HIV_RNA HIV Viral RNA ReverseTranscriptase Reverse Transcriptase (RT) HIV_RNA->ReverseTranscriptase template Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration ReverseTranscriptase->Viral_DNA synthesizes Inhibited_RT Inhibited RT Complex ReverseTranscriptase->Inhibited_RT Etravirine Etravirine Etravirine->ReverseTranscriptase binds to allosteric site Etravirine->Inhibited_RT Replication_Blocked Viral Replication Blocked Inhibited_RT->Replication_Blocked leads to LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing PBMC_Isolation PBMC Isolation Lysis_Extraction Cell Lysis & Drug Extraction (with this compound IS) PBMC_Isolation->Lysis_Extraction Centrifugation Centrifugation Lysis_Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC/UHPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Mass Selection (Q1) [M+H]⁺ Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS2->Quantification

References

An In-depth Technical Guide to the Synthesis and Purification of Etravirine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Etravirine-d8, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor Etravirine. The inclusion of deuterium can offer advantages in pharmacokinetic and metabolic profiling of the drug. This document outlines a plausible synthetic route based on established methods for the synthesis of Etravirine and its deuterated analogues, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Strategy

The synthesis of this compound involves a convergent approach, wherein two key deuterated aromatic intermediates are synthesized separately and then coupled to a central pyrimidine core. The final steps involve bromination and amination to yield the target molecule.

The key deuterated intermediates are:

  • 4-Amino-2,3,5,6-d4-benzonitrile

  • 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_intermediate1 Synthesis of Deuterated Aminobenzonitrile cluster_intermediate2 Synthesis of Deuterated Cyanophenol cluster_core Pyrimidine Core Assembly 4-Chloro-2,3,5,6-d4-aniline 4-Chloro-2,3,5,6-d4-aniline 4-Amino-2,3,5,6-d4-benzonitrile 4-Amino-2,3,5,6-d4-benzonitrile 4-Chloro-2,3,5,6-d4-aniline->4-Amino-2,3,5,6-d4-benzonitrile Cyanation Intermediate B Intermediate B 4-Amino-2,3,5,6-d4-benzonitrile->Intermediate B ortho-Cresol-d7 ortho-Cresol-d7 Deuterated Precursor Deuterated Precursor ortho-Cresol-d7->Deuterated Precursor Multi-step synthesis 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile Deuterated Precursor->2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile Cyanation Intermediate A Intermediate A 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile->Intermediate A 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine->Intermediate A Reaction with Deuterated Cyanophenol Intermediate A->Intermediate B Reaction with Deuterated Aminobenzonitrile Intermediate C Intermediate C Intermediate B->Intermediate C Ammonolysis This compound This compound Intermediate C->this compound Bromination & Purification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of Etravirine and its analogues, adapted for the preparation of the deuterated version.[1][2][3]

Synthesis of 4-Amino-2,3,5,6-d4-benzonitrile

This procedure is adapted from literature methods for the cyanation of haloanilines.[4]

Reaction Scheme:

Aminobenzonitrile_Synthesis Start 4-Chloro-2,3,5,6-d4-aniline Product 4-Amino-2,3,5,6-d4-benzonitrile Start->Product Cyanation Reagents Zn(CN)2, Pd(OAc)2, dppf, Zn, DMA

Caption: Synthesis of deuterated aminobenzonitrile.

Procedure:

  • To a solution of 4-chloro-2,3,5,6-d4-aniline (1.0 eq) in dimethylacetamide (DMA) is added zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq), and zinc powder (0.1 eq).

  • The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-amino-2,3,5,6-d4-benzonitrile.

Synthesis of 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile

The synthesis of this key intermediate starts from commercially available ortho-cresol-d7 and involves multiple steps as outlined in patent literature.[4] The final step is a cyanation reaction.

Reaction Scheme (Final Step):

Cyanophenol_Synthesis Start Deuterated Phenolic Precursor Product 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile Start->Product Cyanation Reagents Reagent for Cyanation

Caption: Final step in deuterated cyanophenol synthesis.

Procedure (Conceptual): A detailed multi-step synthesis starting from ortho-cresol-d7 is required to introduce the cyano group and modify the ring substitution to match the target structure. The final cyanation step would likely involve the conversion of a suitable precursor, such as a bromo or iodo-substituted deuterated phenol, using a cyanide source like copper(I) cyanide or zinc cyanide with a palladium catalyst.

Synthesis of this compound

This multi-step process involves the sequential reaction of the deuterated intermediates with a pyrimidine core, followed by amination and bromination.

Workflow Diagram:

Etravirine_d8_Synthesis Start 2,4,6-Trichloropyrimidine Step1 Add 2,6-d2-4-hydroxy-3,5-bis (methyl-d3)benzonitrile, K2CO3, Acetone Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Add 4-Amino-2,3,5,6-d4-benzonitrile, NaH, NMP Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Microwave-assisted ammonolysis (NH3, NMP) Intermediate2->Step3 Intermediate3 Intermediate C (Amino-pyrimidine) Step3->Intermediate3 Step4 Bromination (Br2, DCM) Intermediate3->Step4 Crude_Product Crude this compound Step4->Crude_Product Purification Recrystallization from Acetone/Water Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-wise synthesis of this compound.

Procedure:

  • Step 1: Synthesis of Intermediate A

    • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetone is added 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile (1.0 eq) and potassium carbonate (1.5 eq).

    • The mixture is refluxed for 6 hours.

    • After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried, and concentrated to give Intermediate A.

  • Step 2: Synthesis of Intermediate B

    • To a solution of Intermediate A (1.0 eq) in N-methyl-2-pyrrolidone (NMP) is added 4-amino-2,3,5,6-d4-benzonitrile (1.0 eq) and sodium hydride (1.2 eq) at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate.

    • The organic layer is washed, dried, and concentrated to yield Intermediate B.

  • Step 3: Synthesis of Intermediate C (Ammonolysis) [3]

    • A mixture of Intermediate B (1.0 eq) and 25% aqueous ammonia in NMP is heated in a microwave reactor at 130 °C for 15 minutes.

    • After cooling, water is added to precipitate the product.

    • The solid is filtered, washed with water, and dried to give Intermediate C.

  • Step 4: Bromination to this compound [4]

    • To a cooled solution (0-5 °C) of Intermediate C (1.0 eq) in dichloromethane (DCM) is added a solution of bromine (1.1 eq) in DCM.

    • The reaction is stirred for 4 hours at this temperature.

    • The reaction is quenched with water and basified with 4 M NaOH solution.

    • Sodium metabisulfite solution is added to quench excess bromine.

    • The solid crude this compound is collected by filtration, washed with water, and dried.

Purification

Purification of the final compound is crucial to achieve the desired purity for research and development purposes.

Purification Workflow:

Purification_Workflow Crude Crude this compound Dissolve Dissolve in hot Acetone Crude->Dissolve Filter Hot filtration through Celite Dissolve->Filter Concentrate Concentrate the filtrate Filter->Concentrate Precipitate Add water to precipitate Concentrate->Precipitate Isolate Filter the solid Precipitate->Isolate Wash Wash with Acetone/Water mixture Isolate->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Purification workflow for this compound.

Procedure: [1][2]

  • The crude this compound is dissolved in a minimal amount of hot acetone (approximately 50-55 °C).

  • The hot solution is filtered through a pad of celite to remove any insoluble impurities.

  • The filtrate is then concentrated under reduced pressure to about 20-30% of its original volume.

  • Water is slowly added to the concentrated solution with stirring to induce precipitation.

  • The mixture is cooled in an ice bath to complete the precipitation.

  • The pure this compound is collected by filtration, washed with a cold mixture of acetone and water, and dried under vacuum at 50-60 °C.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on reported yields and purities for the non-deuterated analogue.

Table 1: Synthesis Step Summary

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
12,4,6-TrichloropyrimidineIntermediate ADeuterated Cyanophenol, K₂CO₃AcetoneReflux6~85-90
2Intermediate AIntermediate BDeuterated Aminobenzonitrile, NaHNMPRT12~80-85
3Intermediate BIntermediate Caq. NH₃NMP130 (MW)0.25~85
4Intermediate CCrude this compoundBr₂DCM0-54~80

Table 2: Purification Data

ParameterValue
Starting MaterialCrude this compound
Purification MethodRecrystallization
Solvent SystemAcetone/Water
Final Yield~90-95%
Purity (by HPLC)>99.5%

Conclusion

This technical guide provides a detailed and structured approach to the synthesis and purification of this compound. By leveraging established synthetic methodologies for the non-deuterated parent compound and incorporating deuterated starting materials, a robust and reproducible process can be established. The provided protocols, data summaries, and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. It is important to note that all synthetic procedures should be carried out by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

An In-depth Technical Guide to Deuterium-Labeled Etravirine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled Etravirine, a valuable tool for a range of research applications, from metabolic stability studies to pharmacokinetic evaluations. This document outlines a proposed synthesis, predicted properties, and detailed experimental protocols for the use of this stable isotope-labeled compound.

Introduction: The Rationale for Deuterating Etravirine

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It is known for its efficacy against NNRTI-resistant strains of the virus.[2] Like many pharmaceuticals, Etravirine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[3][4] The major metabolic pathway involves hydroxylation of the methyl groups on the dimethylbenzonitrile moiety, a reaction primarily catalyzed by CYP2C19.[5]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the pharmacokinetic profile of a drug.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, a longer half-life, and increased systemic exposure of the drug.[1] For Etravirine, deuteration of the metabolically susceptible methyl groups is hypothesized to yield a molecule with improved metabolic stability.

This guide explores the potential of deuterium-labeled Etravirine as a research tool, offering insights into its synthesis, predicted properties, and application in key experimental settings.

Proposed Synthesis of Deuterium-Labeled Etravirine (d6-Etravirine)

A potential synthetic scheme could involve the use of d6-labeled 3,5-dimethyl-4-hydroxybenzonitrile as a key intermediate. This intermediate can then be coupled with the appropriate pyrimidine core to yield the final d6-Etravirine product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product d6_3_5_dimethyl_4_hydroxybenzonitrile d6-3,5-dimethyl-4-hydroxybenzonitrile Coupling Nucleophilic Aromatic Substitution d6_3_5_dimethyl_4_hydroxybenzonitrile->Coupling Base (e.g., K2CO3) Solvent (e.g., DMF) pyrimidine_core 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile pyrimidine_core->Coupling d6_Etravirine d6-Etravirine Coupling->d6_Etravirine Purification

Figure 1: Proposed synthesis of d6-Etravirine.

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium is not expected to significantly alter the physicochemical properties of Etravirine, such as its pKa or logP. However, a notable change is anticipated in its pharmacokinetic profile due to the kinetic isotope effect.

PropertyEtravirinePredicted d6-EtravirineReference(s)
Molecular Formula C₂₀H₁₅BrN₆OC₂₀H₉D₆BrN₆O[9]
Molecular Weight 435.28 g/mol 441.32 g/mol [9]
Protein Binding ~99.9%~99.9% (predicted to be similar)[4]
Metabolism Primarily by CYP3A4, CYP2C9, CYP2C19Slower metabolism by CYP2C19 (predicted)[3][4][5]
Elimination Half-life 30-40 hoursLonger than 30-40 hours (predicted)[4]
Oral Bioavailability Unknown absolute bioavailabilityPotentially higher (predicted)[10]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Etravirine and Predicted d6-Etravirine.

Mechanism of Action

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent and DNA-dependent polymerase activity and preventing the conversion of viral RNA into DNA.[1][2]

Etravirine Etravirine Binding Allosteric Binding Etravirine->Binding HIV_RT HIV-1 Reverse Transcriptase (p66 subunit) HIV_RT->Binding Conformational_Change Conformational Change in Enzyme Binding->Conformational_Change Inhibition Inhibition of Polymerase Activity Conformational_Change->Inhibition Replication_Blocked Viral Replication Blocked Inhibition->Replication_Blocked

Figure 2: Mechanism of action of Etravirine.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a method to compare the metabolic stability of Etravirine and d6-Etravirine in human liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Etravirine and d6-Etravirine.

Materials:

  • Etravirine and d6-Etravirine (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compounds (Etravirine and d6-Etravirine) at 100 µM in phosphate buffer.

  • Prepare the HLM incubation mixture by diluting the HLMs to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Pre-warm the HLM incubation mixture and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM incubation mixture.

  • Immediately add the test compound working solution to the reaction mixture to achieve a final substrate concentration of 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Test Compounds - HLMs - NADPH System - Buffer Incubate Incubate at 37°C Prepare_Reagents->Incubate Add_NADPH Initiate with NADPH Incubate->Add_NADPH Add_Compound Add Test Compound Add_NADPH->Add_Compound Time_Points Sample at Time Points Add_Compound->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Figure 3: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to compare the in vivo profiles of Etravirine and d6-Etravirine.

Objective: To determine and compare the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂) of Etravirine and d6-Etravirine following oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Etravirine and d6-Etravirine formulations for oral gavage (e.g., suspended in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Divide the rats into two groups (n=5 per group): Group 1 receives Etravirine, and Group 2 receives d6-Etravirine.

  • Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of Etravirine and d6-Etravirine.

Data Analysis:

  • Plot the mean plasma concentration versus time for each group.

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Cₘₐₓ (maximum plasma concentration)

    • Tₘₐₓ (time to reach Cₘₐₓ)

    • AUC₀₋ₜ (area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC₀₋ᵢₙf (area under the plasma concentration-time curve from time 0 to infinity)

    • t₁/₂ (elimination half-life)

  • Statistically compare the pharmacokinetic parameters between the two groups.

cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatize Acclimatize Rats Fast Fast Rats Overnight Acclimatize->Fast Group Divide into Groups Fast->Group Dose Oral Gavage Dosing Group->Dose Collect_Blood Collect Blood at Time Points Dose->Collect_Blood Process_Plasma Process to Obtain Plasma Collect_Blood->Process_Plasma Store_Samples Store Plasma at -80°C Process_Plasma->Store_Samples LCMS LC-MS/MS Analysis Store_Samples->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Figure 4: Workflow for in vivo pharmacokinetic study.
Use as an Internal Standard in Bioanalytical Methods

Deuterium-labeled compounds are ideal internal standards for LC-MS/MS assays due to their similar chemical and physical properties to the analyte, but distinct mass.

Objective: To use d6-Etravirine as an internal standard for the accurate quantification of Etravirine in biological matrices.

Procedure:

  • Prepare a stock solution of d6-Etravirine at a known concentration.

  • During sample preparation (e.g., protein precipitation or liquid-liquid extraction), add a fixed amount of the d6-Etravirine internal standard solution to all calibration standards, quality control samples, and unknown samples.

  • Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both Etravirine and d6-Etravirine.

  • Construct a calibration curve by plotting the ratio of the peak area of Etravirine to the peak area of d6-Etravirine against the concentration of the Etravirine calibration standards.

  • Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Methods

A validated LC-MS/MS method is essential for the accurate quantification of Etravirine and its deuterated analog in biological matrices.

ParameterDescription
Instrumentation Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
Ionization Mode Electrospray ionization (ESI) in positive mode.
Mass Transitions Etravirine: m/z 436.1 → 290.1; d6-Etravirine: m/z 442.1 → 296.1 (predicted).
Internal Standard d6-Etravirine for the analysis of Etravirine.

Table 2: Key Parameters for a Validated LC-MS/MS Method.

Conclusion

Deuterium-labeled Etravirine is a powerful research tool that can provide valuable insights into the metabolic fate and pharmacokinetic properties of this important antiretroviral agent. By leveraging the kinetic isotope effect, researchers can investigate the impact of metabolism on the drug's disposition and potentially explore strategies to improve its therapeutic profile. The detailed protocols and methodologies presented in this guide are intended to facilitate the use of deuterium-labeled Etravirine in a variety of research settings, ultimately contributing to a deeper understanding of its pharmacology.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Etravirine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated analog of Etravirine, Etravirine-d8. Given that this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, detailed experimental data on its intrinsic physicochemical properties are not extensively available in public literature. Therefore, this guide presents the available information for this compound alongside the well-documented characteristics of its non-labeled counterpart, Etravirine, for comparative reference.

This document details experimental protocols for the analysis of Etravirine, where this compound plays a critical role. It also includes diagrams illustrating the mechanism of action and metabolic pathways of Etravirine to provide a broader context for its use and analysis.

Physical and Chemical Characteristics

The following tables summarize the known physical and chemical properties of Etravirine and the available information for this compound.

Table 1: General and Chemical Properties
PropertyEtravirineThis compound
Chemical Name 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3, 5-bis(methyl-d3)benzonitrile-2, 6-d2[1]
Synonyms R165335, TMC125[2]-
Molecular Formula C₂₀H₁₅BrN₆O[3]C₂₀H₉D₆BrN₆O[4] or C₂₀H₇D₈BrN₆O[5]
Molecular Weight 435.28 g/mol [3]443.33 g/mol [4][5]
CAS Number 269055-15-4[3]1142096-06-7[4] or 1142095-74-6[1]
Physical State White to off-white solid[3]Not specified
Crystal Structure Crystalline solid[3]Not specified
Table 2: Physical Properties
PropertyEtravirineThis compound
Melting Point ~265 °C (decomposes)Not available
Boiling Point Predicted: 637.4 ± 65.0 °CNot available
Solubility DMSO: 2 mg/mL (clear)Not specified, but used in solutions for analytical standards
Aqueous Buffers: Sparingly soluble
Methanol: Slightly soluble
Table 3: Spectroscopic Data
PropertyEtravirineThis compound
UV/Vis (λmax) 234, 310 nmNot available
¹H-NMR Predicted spectra available, experimental data not found in public literature.[6]Not available
¹³C-NMR Predicted spectra available, experimental data not found in public literature.[6]Not available
FT-IR No experimental data found in public literature.Not available
Mass Spectrometry Precursor Ion ([M+H]⁺): m/z 435.9. Product Ion: m/z 163.6[7]Used as an internal standard; specific fragmentation data not detailed in available literature.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of Etravirine in biological matrices. Below are detailed methodologies for such analyses.

HPLC Method for Etravirine Analysis

This protocol is adapted from validated methods for the determination of Etravirine in bulk and pharmaceutical dosage forms.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 311 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of Etravirine at 1000 µg/mL in methanol.

    • From the stock solution, prepare a working standard solution of 100 µg/mL with the mobile phase.

    • Prepare a series of calibration standards ranging from 1 to 5 µg/mL by diluting the working standard solution with the mobile phase.

  • Sample Preparation (for dosage form):

    • Weigh and powder a sufficient number of tablets to obtain an average weight.

    • Accurately weigh a portion of the powder equivalent to a known amount of Etravirine and dissolve it in a known volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute the solution with the mobile phase to fall within the calibration range.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of Etravirine in the samples.

LC-MS/MS Method for Etravirine Quantification in Plasma

This protocol describes a sensitive and specific method for the quantification of Etravirine in rat plasma, utilizing this compound as an internal standard.[7]

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: Waters XTerra MS C18 (50 x 2.1 mm, 3.5 µm) with a compatible guard column.

  • Mobile Phase:

    • A: 2 mM ammonium acetate in water with 0.1% formic acid.

    • B: 0.1% formic acid in methanol.

  • Gradient Elution: A gradient program should be developed to ensure optimal separation of Etravirine and the internal standard from matrix components.

  • Flow Rate: 300 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Transitions (m/z):

    • Etravirine: 435.9 → 163.6[7]

    • This compound: The transition would be selected based on the specific deuteration pattern to ensure no cross-talk with the unlabeled analyte.

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of Etravirine and this compound in methanol at a concentration of 1 mg/mL.

    • Working Solutions: Prepare working standard solutions of Etravirine by serial dilution of the stock solution with a 50:50 methanol:water mixture. Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.

    • Plasma Sample Preparation:

      • To 100 µL of plasma, add a known amount of the this compound internal standard working solution.

      • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

      • Vortex and centrifuge the samples.

      • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the initial mobile phase composition.

  • Analysis: Inject the prepared samples onto the LC-MS/MS system. The concentration of Etravirine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from plasma standards.

Mandatory Visualizations

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

G cluster_0 HIV-1 Reverse Transcriptase Enzyme Active Site Active Site DNA Synthesis DNA Synthesis Active Site->DNA Synthesis Catalyzes Allosteric Site Allosteric Site Allosteric Site->Active Site Induces conformational change Etravirine Etravirine Etravirine->Allosteric Site Binds to Viral RNA Viral RNA Viral RNA->Active Site Template dNTPs dNTPs dNTPs->Active Site Substrates Viral Replication Viral Replication DNA Synthesis->Viral Replication Leads to G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Etravirine Etravirine Oxidative Metabolites Oxidative Metabolites Etravirine->Oxidative Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->Oxidative Metabolites CYP2C9 CYP2C9 CYP2C9->Oxidative Metabolites CYP2C19 CYP2C19 CYP2C19->Oxidative Metabolites Glucuronidated Metabolites Glucuronidated Metabolites Oxidative Metabolites->Glucuronidated Metabolites Glucuronidation UGTs UGTs UGTs->Glucuronidated Metabolites Excretion Excretion Glucuronidated Metabolites->Excretion G Start Start Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Start->Biological Sample (e.g., Plasma) Spike with this compound (IS) Spike with this compound (IS) Biological Sample (e.g., Plasma)->Spike with this compound (IS) Sample Preparation (LLE) Sample Preparation (LLE) Spike with this compound (IS)->Sample Preparation (LLE) Evaporation & Reconstitution Evaporation & Reconstitution Sample Preparation (LLE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Peak Area Ratio (Analyte/IS) vs. Calibration Curve End End Quantification->End

References

Etravirine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Etravirine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. While primarily used as an internal standard in pharmacokinetic studies, its properties are intrinsically linked to the parent compound, Etravirine. This document will delve into the core technical data of this compound and the broader experimental and mechanistic understanding of Etravirine.

Core Physicochemical Data

The key identifiers for Etravirine and its deuterated form are crucial for analytical and regulatory purposes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Etravirine269055-15-4[1][2]C₂₀H₁₅BrN₆O[1][3]435.28[4][5]
This compound1142095-74-6[6]C₂₀H₇D₈BrN₆O[6]443.3[6]
This compound1142096-06-7[7]C₂₀H₉D₆BrN₆O[7]443.33[7]

Note: Discrepancies in the CAS number and molecular formula for this compound may exist between different suppliers, reflecting variations in the deuteration pattern. However, the molecular weight remains consistent.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, Etravirine binds to a hydrophobic pocket adjacent to the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

A key advantage of Etravirine is its activity against HIV-1 strains that have developed resistance to first-generation NNRTIs, such as those with the K103N and Y181C mutations.[1] This resilience is attributed to the molecule's conformational flexibility, allowing it to adapt and maintain its binding affinity to the mutated RT enzyme.

HIV_Replication_Inhibition HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template Proviral_DNA Proviral DNA Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication RT->Proviral_DNA Reverse Transcription Etravirine Etravirine Etravirine->RT Allosteric Inhibition

Mechanism of Etravirine Action

Experimental Protocols

The evaluation of Etravirine's efficacy and resistance profile involves various in-vitro assays. A common experimental workflow is outlined below.

In-Vitro Antiviral Activity Assay

Objective: To determine the concentration of Etravirine required to inhibit HIV-1 replication by 50% (EC₅₀).

Methodology:

  • Cell Culture: Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Viral Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are used to infect the cells.

  • Drug Dilution: A serial dilution of Etravirine is prepared.

  • Infection: Cells are infected with a standardized amount of virus in the presence of varying concentrations of Etravirine.

  • Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using methods such as:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the culture supernatant.

    • Cell Viability Assay: (e.g., MTT assay) Measures the cytopathic effect of the virus on the cells.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MT-4 cells) Infection 4. Cell Infection with HIV-1 + Etravirine Treatment Cell_Culture->Infection Virus_Stock 2. HIV-1 Virus Stock Preparation Virus_Stock->Infection Drug_Dilution 3. Etravirine Serial Dilution Drug_Dilution->Infection Incubation 5. Incubation (3-7 days) Infection->Incubation Quantification 6. Quantification of Viral Replication (e.g., p24 ELISA) Incubation->Quantification EC50_Calc 7. EC50 Value Calculation Quantification->EC50_Calc

Workflow for In-Vitro Antiviral Activity Assay

Pharmacokinetics and Metabolism

Etravirine is primarily metabolized in the liver by the cytochrome P450 system, specifically by the enzymes CYP3A4, CYP2C9, and CYP2C19.[1] Its metabolites are then excreted mainly in the feces. The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods allows for precise quantification of Etravirine in biological matrices, aiding in pharmacokinetic and bioequivalence studies. The deuteration minimally affects the physicochemical properties of the molecule but provides a distinct mass shift, essential for mass spectrometric detection.

Drug Interactions

Due to its metabolism by CYP enzymes, Etravirine has the potential for drug-drug interactions. Co-administration with strong inducers or inhibitors of these enzymes can alter the plasma concentration of Etravirine, potentially affecting its efficacy or toxicity. For instance, co-administration with strong CYP3A4 inducers like rifampin can significantly decrease Etravirine levels, while strong inhibitors like ketoconazole can increase them.

Conclusion

This compound is a vital tool for the analytical quantification of Etravirine, a potent second-generation NNRTI. The parent compound's unique mechanism of action, characterized by its flexibility and resilience to common resistance mutations, has made it a valuable component of antiretroviral therapy for treatment-experienced HIV-1 patients. A thorough understanding of its pharmacology, metabolism, and potential for drug interactions is essential for its safe and effective use in clinical practice and for guiding further research and development in the field of antiretroviral therapy.

References

Technical Guide: Etravirine-d8 Standard for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of the Etravirine-d8 standard. This compound is the deuterated form of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] The inclusion of deuterium atoms makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, offering a distinct mass-to-charge ratio (m/z) while maintaining similar physicochemical properties to the parent drug.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this standard for use in pharmacokinetic studies, bioequivalence assays, and other quantitative applications. The following table summarizes currently known commercial sources.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress1142096-06-7C₂₀H₉D₆BrN₆O443.33
Cayman ChemicalNot specifiedNot specifiedNot specified
Toronto Research ChemicalsNot specifiedNot specifiedNot specified

Note: Please consult individual suppliers for the most current product specifications, availability, and pricing.

Quantitative Data

A Certificate of Analysis (CoA) accompanies each purchase of the this compound standard, providing detailed information on its purity, isotopic enrichment, and storage conditions. While specific values are lot-dependent, the following table summarizes the key chemical properties of this compound.

ParameterValue
Chemical Name 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile
Molecular Formula C₂₀H₉D₆BrN₆O
Molecular Weight 443.33 g/mol
CAS Number 1142096-06-7
Appearance Crystalline solid
Purity (Typical) ≥98%
Isotopic Enrichment (Typical) ≥99% atom % D
Storage Conditions -20°C for long-term storage
Solubility Soluble in DMSO and Dimethylformamide (DMF)

Experimental Protocols

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Etravirine in biological matrices such as plasma.[2] A stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3][4]

Representative Bioanalytical LC-MS/MS Protocol

This protocol provides a general framework for the determination of Etravirine in human plasma using this compound as an internal standard. Method optimization and validation are essential for specific applications.

1. Preparation of Stock and Working Solutions:

  • Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Etravirine in a suitable organic solvent (e.g., methanol or acetonitrile).

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Etravirine stock solution.

  • Working Solutions: Prepare serial dilutions of the Etravirine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The working solution of this compound should be prepared at a concentration that provides a consistent and robust signal.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. Liquid Chromatography Conditions:

  • HPLC System: A system capable of delivering reproducible gradients.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and IS, followed by re-equilibration.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Etravirine: The precursor-to-product ion transition should be optimized. A common transition is m/z 436.1 → 225.1.

    • This compound: The transition will be shifted by the mass of the deuterium atoms (e.g., m/z 444.1 → 225.1).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme.[5][6][7] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.[8][9]

Etravirine_Mechanism_of_Action cluster_hiv HIV-1 Life Cycle cluster_inhibition Inhibition by Etravirine Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inhibited Enzyme Conformational Change (Inhibited Enzyme) Reverse Transcriptase->Inhibited Enzyme Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Etravirine Etravirine Etravirine->Reverse Transcriptase Binds to allosteric site

Mechanism of Action of Etravirine
Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Matrix (Plasma) Biological Matrix (Plasma) Spike with this compound (IS) Spike with this compound (IS) Biological Matrix (Plasma)->Spike with this compound (IS) Protein Precipitation Protein Precipitation Spike with this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Injection Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection ESI Quantification Quantification Mass Spectrometry Detection->Quantification Ratio of Analyte to IS Ratio of Analyte to IS Quantification->Ratio of Analyte to IS Concentration Determination Concentration Determination Ratio of Analyte to IS->Concentration Determination

Bioanalytical Workflow Using a Deuterated Internal Standard

References

Etravirine vs. Etravirine-d8: A Technical Stability Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical and metabolic stability of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine and its deuterated analog, etravirine-d8. While direct comparative stability studies between etravirine and this compound are not extensively available in the public domain, this document synthesizes the existing data on etravirine's stability and provides a theoretical framework for understanding the potential impact of deuteration.

Etravirine is a cornerstone in the treatment of HIV-1 infection, known for its efficacy against resistant strains.[1][2] this compound, a stable isotope-labeled version of the molecule, serves as a crucial internal standard in bioanalytical methods for accurate quantification in pharmacokinetic studies. Understanding the stability of both compounds is paramount for drug development, formulation, and clinical application.

Chemical Stability Profile of Etravirine

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance and identifying potential degradation products. Etravirine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The following table summarizes the typical conditions and outcomes of forced degradation studies on etravirine.

Stress ConditionMethodologyObservations
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursNo significant degradation observed.
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed, with the formation of a major degradation product.
Oxidative Degradation 3-30% H₂O₂ at ambient temperature for 24 hoursNo significant degradation observed.
Thermal Degradation 105°C for 24 hoursNo significant degradation observed.
Photolytic Degradation Exposure to UV light (254 nm) and cool white fluorescent light for an extended periodNo significant degradation observed.

Note: The specific conditions and extent of degradation can vary between studies.

The primary pathway of chemical degradation for etravirine appears to be hydrolysis under basic conditions. This information is critical for determining appropriate formulation strategies and storage conditions to ensure the drug's shelf-life and efficacy.

Metabolic Stability of Etravirine

The metabolic stability of a drug is a key determinant of its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.

Key Metabolic Pathways

Etravirine is a substrate for several CYP isoenzymes, with the major routes of metabolism being oxidation.[1][3]

  • Primary Metabolizing Enzymes: CYP3A4, CYP2C9, and CYP2C19.[1][3]

  • Major Metabolic Reaction: Hydroxylation of the dimethylbenzonitrile moiety to form mono- and di-hydroxylated metabolites.[3]

  • Subsequent Metabolism: Glucuronidation of the hydroxylated metabolites.[4]

The major metabolites of etravirine are reported to be over 90% less active against HIV reverse transcriptase than the parent compound.[3]

Figure 1: Etravirine Metabolic Pathway.

This compound: The Role of Deuteration and Inferred Stability

This compound is a deuterated analog of etravirine where eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution is primarily utilized to create a stable internal standard for mass spectrometry-based bioanalysis. The increased mass of this compound allows it to be distinguished from the non-deuterated etravirine in a sample, enabling precise quantification.

While direct comparative stability data is lacking, the widespread and successful use of this compound as an internal standard in pharmacokinetic studies strongly implies a high degree of chemical and metabolic stability under analytical conditions. For an internal standard to be effective, it must not degrade during sample preparation, storage, and analysis.

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.

Given that the primary metabolic pathway of etravirine involves hydroxylation (oxidation) by CYP enzymes, which entails the cleavage of a C-H bond, it is plausible that this compound exhibits a greater metabolic stability than etravirine. This would manifest as a slower rate of metabolism and potentially a longer in vivo half-life. However, without experimental data from a direct comparative study, this remains a theoretical consideration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are representative protocols for assessing the chemical and metabolic stability of compounds like etravirine.

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting forced degradation studies to assess the intrinsic chemical stability of a drug substance.

ForcedDegradationWorkflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Drug Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Drug->Base Oxidation Oxidation (e.g., 30% H₂O₂, RT) Drug->Oxidation Thermal Thermal Stress (e.g., 105°C) Drug->Thermal Photo Photolytic Stress (UV/Vis Light) Drug->Photo Solutions Stress Solutions (Acid, Base, Oxidizing Agent) Solutions->Acid Solutions->Base Solutions->Oxidation Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if applicable) Sampling->Neutralization HPLC HPLC-UV/MS Analysis Neutralization->HPLC Analysis Quantify Parent Drug & Identify Degradants HPLC->Analysis

Figure 2: Forced Degradation Experimental Workflow.

Methodology:

  • Preparation of Stock Solution: A stock solution of etravirine is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acid Degradation: The drug solution is treated with an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 80°C) for a specified period. Samples are withdrawn at various time points.

  • Base Degradation: The drug solution is treated with a basic solution (e.g., 0.1 M NaOH) and heated (e.g., at 80°C). Samples are collected at intervals.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a defined duration.

  • Photolytic Degradation: The drug solution or solid drug is exposed to UV and visible light in a photostability chamber.

  • Sample Analysis: All samples are then analyzed by a stability-indicating HPLC method to determine the percentage of etravirine remaining and to profile any degradation products.

In Vitro Metabolic Stability Assay Protocol (Human Liver Microsomes)

This protocol describes a common method for evaluating the metabolic stability of a compound using human liver microsomes (HLM).

MetabolicStabilityWorkflow cluster_0 Incubation Preparation cluster_1 Metabolic Reaction cluster_2 Sample Processing & Analysis Compound Test Compound (Etravirine or this compound) Preincubation Pre-incubate at 37°C Compound->Preincubation HLM Human Liver Microsomes HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH Add NADPH to Initiate Preincubation->NADPH Incubation Incubate at 37°C NADPH->Incubation Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench with Cold Acetonitrile (+ IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate % Remaining, Half-life, Intrinsic Clearance LCMS->Data_Analysis

Figure 3: In Vitro Metabolic Stability Workflow.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes and the test compound (etravirine) in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Course Incubation: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which may also contain an internal standard (for etravirine analysis, this compound would be a suitable choice).

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Directions

The available data provides a solid foundation for understanding the chemical and metabolic stability of etravirine. It is chemically stable under most conditions except for basic hydrolysis and is primarily metabolized by CYP3A4, CYP2C9, and CYP2C19. While this compound is widely used as a stable internal standard, a direct quantitative comparison of its stability profile with that of etravirine is a knowledge gap in the current literature.

Future research should focus on direct comparative studies to:

  • Quantify the kinetic isotope effect on the metabolism of etravirine by individual CYP isoenzymes.

  • Perform head-to-head forced degradation studies to compare the chemical stability of etravirine and this compound under various stress conditions.

  • Conduct in vivo pharmacokinetic studies in animal models to directly compare the pharmacokinetic parameters of both compounds.

Such studies would provide invaluable data for drug development professionals and researchers, offering a more complete understanding of the impact of deuteration on the stability and disposition of etravirine. This knowledge could inform the design of future deuterated drugs with potentially improved pharmacokinetic profiles.

References

Isotopic Purity of Etravirine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the isotopic purity of Etravirine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is paramount for their use in pharmacokinetic studies, as internal standards in bioanalytical methods, and in metabolic profiling. This document provides a comprehensive overview of the analytical methodologies used to determine isotopic purity, presents a structured format for reporting quantitative data, and illustrates key concepts and workflows through detailed diagrams.

The Significance of Isotopic Purity

For deuterated compounds like this compound, "purity" encompasses not only the absence of chemical impurities but also the extent and location of deuterium incorporation. Isotopic purity is a critical quality attribute for several reasons:

  • Pharmacokinetic Studies: The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect." A well-defined isotopic composition is essential for reproducible pharmacokinetic and pharmacodynamic studies.

  • Internal Standards: this compound is frequently used as an internal standard in the quantitative analysis of Etravirine in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). High isotopic purity is necessary to prevent signal overlap with the non-labeled analyte, ensuring the accuracy and precision of the assay.

  • Regulatory Scrutiny: Regulatory agencies require a thorough characterization of the isotopic distribution of deuterated APIs. This includes quantifying the percentage of the desired deuterated species and identifying and quantifying all other isotopologues (molecules with different numbers of deuterium atoms).

Quantitative Data on Isotopic Purity

The isotopic purity of a specific batch of this compound is determined by the manufacturer and detailed in the Certificate of Analysis (CoA). This document provides critical quantitative data regarding the chemical and isotopic composition. While a specific CoA for a publicly available batch of this compound is not readily accessible in the public domain, the following tables represent the typical format and type of data provided.

Table 1: Summary of Isotopic Purity and Chemical Purity for this compound

ParameterSpecification
Chemical Formula C₂₀H₇D₈BrN₆O
Molecular Weight 443.33 g/mol
Chemical Purity (by HPLC) ≥98%
Isotopic Enrichment ≥98 atom % D

Note: Data presented are representative and should be confirmed with the batch-specific Certificate of Analysis from the supplier.

Table 2: Distribution of Isotopic Species (Isotopologue Analysis) for this compound

IsotopologueRelative Abundance (%)
d8> 95%
d7< 5%
d6< 1%
d5< 0.5%
d4< 0.1%
d3< 0.1%
d2< 0.1%
d1< 0.1%
d0< 0.1%

Note: This table illustrates a hypothetical distribution. The actual distribution is determined by high-resolution mass spectrometry and provided on the Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Distribution

HRMS is a powerful technique to determine the overall isotopic enrichment and the relative abundance of different isotopologues.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS) is used.

  • Data Acquisition: The instrument is operated in full-scan mode with high resolving power to separate the isotopic peaks of this compound.

  • Data Analysis:

    • The mass spectrum of the molecular ion region is analyzed.

    • The theoretical masses of all possible isotopologues (d0 to d8) are calculated.

    • The observed mass peaks are matched to the corresponding isotopologues.

    • The area under each isotopic peak is integrated to determine the relative abundance of each species.

    • The isotopic enrichment is calculated based on the weighted average of the deuterium content across all observed isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Purity

NMR spectroscopy provides information on the specific locations of deuterium atoms within the molecule and can also be used for quantitative analysis.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6). An internal standard with a known concentration may be added for quantitative NMR (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired to detect and quantify any residual non-deuterated sites. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

    • ²H NMR: The deuterium NMR spectrum directly detects the signals from the deuterium atoms, confirming their presence at the expected positions.

    • ¹³C NMR: Carbon-13 NMR can be used to quantify the degree of deuteration at specific sites due to the isotopic effect on the chemical shifts of neighboring carbon atoms.[2]

  • Data Analysis:

    • The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integral of a non-deuterated portion of the molecule or an internal standard to calculate the percentage of deuteration at each site.

    • The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium labels.

    • Quantitative analysis of the different isotopologue signals in the ¹³C NMR spectrum can provide a detailed profile of the isotopic distribution.

Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound and the conceptual relationship between isotopic purity and its impact on pharmacokinetic studies.

experimental_workflow cluster_sample Sample Preparation cluster_hrms HRMS Analysis cluster_nmr NMR Analysis cluster_results Final Purity Assessment sample This compound Sample lc_separation LC Separation sample->lc_separation Inject nmr_sample_prep NMR Sample Preparation sample->nmr_sample_prep ms_acquisition Full Scan MS Acquisition lc_separation->ms_acquisition chemical_purity Chemical Purity (%) lc_separation->chemical_purity via UV/other detector ms_data_analysis MS Data Analysis (Isotopologue Distribution) ms_acquisition->ms_data_analysis isotopic_enrichment Isotopic Enrichment (%) ms_data_analysis->isotopic_enrichment nmr_acquisition 1H, 2H, 13C NMR Acquisition nmr_sample_prep->nmr_acquisition nmr_data_analysis NMR Data Analysis (Site-Specific Purity) nmr_acquisition->nmr_data_analysis nmr_data_analysis->isotopic_enrichment coa Certificate of Analysis isotopic_enrichment->coa chemical_purity->coa

Experimental workflow for determining the isotopic purity of this compound.

conceptual_diagram cluster_purity Isotopic Purity of this compound cluster_pk Impact on Pharmacokinetic (PK) Studies high_purity High Isotopic Purity (>98% d8) reliable_pk Reliable & Reproducible PK Data high_purity->reliable_pk Leads to metabolism Altered Metabolism (Kinetic Isotope Effect) high_purity->metabolism Predictable bioanalysis Accurate Bioanalysis (Internal Standard) high_purity->bioanalysis low_purity Low Isotopic Purity (Mixture of d0-d7) variable_pk Variable & Unreliable PK Data low_purity->variable_pk Leads to low_purity->metabolism Unpredictable inaccurate_bioanalysis Inaccurate Bioanalysis (Signal Overlap) low_purity->inaccurate_bioanalysis

Conceptual relationship between isotopic purity and its impact on pharmacokinetic studies.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its application in research and drug development. A thorough characterization using a combination of HRMS and NMR spectroscopy is essential to ensure the quality and reliability of this deuterated standard. For researchers, scientists, and drug development professionals, consulting the manufacturer's Certificate of Analysis for batch-specific quantitative data on isotopic and chemical purity is a mandatory step before its use in any experimental setting. The methodologies and concepts outlined in this guide provide a framework for understanding and evaluating the isotopic purity of this compound and other deuterated compounds.

References

Certificate of Analysis: Etravirine-d8 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Etravirine-d8, a deuterated internal standard essential for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Etravirine is a critical component in the treatment of HIV-1 infection.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount for robust analytical method development, validation, and quality control applications in both research and clinical settings.[3]

Quantitative Data Summary

The following tables summarize the typical quality control specifications for this compound, as would be presented in a Certificate of Analysis. These values are representative and may vary slightly between different commercial suppliers.

Table 1: Identity and Purity

ParameterSpecificationTypical Value
Chemical Name 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)benzonitrileConforms to structure
Molecular Formula C₂₀H₉D₆BrN₆OC₂₀H₉D₆BrN₆O
Molecular Weight 441.32 g/mol 441.32 g/mol
CAS Number 1142096-06-71142096-06-7
Chemical Purity (by HPLC) ≥ 98%99.5%
Isotopic Purity (D-enrichment) ≥ 99 atom % D99.7 atom % D
Mass Spectrum Conforms to structureConforms
¹H-NMR Spectrum Conforms to structureConforms

Table 2: Physicochemical Properties

ParameterValue
Appearance White to off-white solid
Melting Point 259 to 263 °C (with decomposition)[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF)[4]
Lipophilicity (Log P) > 5[5]
pKa 3.75[5]

Experimental Protocols

Detailed methodologies for the key analytical experiments performed to certify a batch of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound substance by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: XTerra MS-C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

  • Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate aqueous solution (40%) and acetonitrile (60%).[6]

  • Flow Rate: 1.0 mL/min (isocratic).[6]

  • Detection Wavelength: 304 nm.[6]

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and to determine its isotopic enrichment.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: XTerra MS C18, 50 x 2.1 mm, 3.5 µm.[5][6]

  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[5][6]

  • Mobile Phase B: 0.1% formic acid in methanol.[5][6]

  • Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 300 µL/min.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][7]

  • MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Etravirine and its deuterated analog are monitored. For example:

    • Etravirine: m/z 435.9 → 163.6[5][7]

    • This compound: The precursor ion would be shifted by +8 Da (or the appropriate number of deuterium atoms) from the unlabeled compound.

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which confirms the identity. The relative intensities of the mass signals for the deuterated and non-deuterated species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A sample of this compound is dissolved in the deuterated solvent and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed signals are compared to the expected spectrum for Etravirine, taking into account the deuterium labeling which will result in the absence of signals from the deuterated positions.

Visualizations

The following diagrams illustrate the analytical workflow for the quality control of this compound and its application in pharmacokinetic studies.

analytical_workflow cluster_QC Quality Control of this compound raw_material This compound Raw Material hplc HPLC Analysis (Purity) raw_material->hplc lcms LC-MS/MS Analysis (Identity & Isotopic Purity) raw_material->lcms nmr NMR Spectroscopy (Structure) raw_material->nmr coa Certificate of Analysis Generation hplc->coa lcms->coa nmr->coa

Caption: Quality control workflow for the certification of this compound.

pharmacokinetic_study_workflow cluster_PK Application in Pharmacokinetic Studies dosing Oral Administration of Etravirine to Subject sampling Collection of Plasma Samples over Time dosing->sampling extraction Sample Preparation: Protein Precipitation & Addition of this compound (IS) sampling->extraction analysis LC-MS/MS Analysis: Quantification of Etravirine extraction->analysis data_analysis Pharmacokinetic Data Analysis (e.g., WinNonlin) analysis->data_analysis

Caption: Workflow for a pharmacokinetic study of Etravirine using this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Etravirine using Etravirine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Etravirine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Etravirine-d8, a deuterated analog, as an internal standard to ensure accuracy and precision.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Etravirine is crucial for optimizing treatment efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because a deuterated internal standard co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample processing.[1][2][3]

This application note details a robust LC-MS/MS method that can be adapted for the quantification of Etravirine in a clinical or research setting.

Experimental Protocols

Materials and Reagents
  • Analytes: Etravirine

  • Internal Standard: this compound

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Plasma: Drug-free human plasma

Stock and Working Solutions Preparation
  • Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Etravirine in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Etravirine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. A typical calibration curve range for Etravirine in plasma is 50 to 5000 ng/mL.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes except for the blank matrix samples.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Isocratic or a shallow gradient optimized for separation from matrix components. A starting condition of 40-50% B is recommended.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument, typically 3-5 kV
Source Temperature Optimized for instrument, typically 120-150°C
Desolvation Gas Flow Optimized for instrument
Desolvation Temp. Optimized for instrument, typically 350-500°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etravirine435.9163.6~39
This compound~444.3~171.6To be optimized

Note on this compound MRM Transition: The precursor ion for this compound is predicted based on its molecular weight of 443.33. The most abundant product ion for unlabeled Etravirine corresponds to a specific fragment of the molecule.[4] It is anticipated that the corresponding fragment of this compound will have a mass shift of +8, leading to a product ion of approximately m/z 171.6. The optimal collision energy for this transition must be determined empirically during method development.

Data Presentation

The following tables represent typical validation data for an LC-MS/MS assay for Etravirine. While a method using a different internal standard is cited for this illustrative data, similar performance is expected when using this compound.[5]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Etravirine1 - 100y = 0.002x + 0.001> 0.99

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC2.5< 10%90 - 110%< 10%90 - 110%
MQC25< 10%90 - 110%< 10%90 - 110%
HQC50< 10%90 - 110%< 10%90 - 110%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing stock Stock Solutions (Etravirine & this compound) working Working Standards & QCs stock->working is_spike Internal Standard Spiking Solution stock->is_spike plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for the quantification of Etravirine in plasma using this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result etravirine Etravirine (Analyte of Interest) extraction Sample Extraction etravirine->extraction Subject to variability etravirine_d8 This compound (Deuterated Analog) etravirine_d8->extraction Experiences same variability accurate_quant Accurate Quantification chromatography LC Separation extraction->chromatography ionization ESI Ionization chromatography->ionization ionization->accurate_quant Ratio (Analyte/IS) corrects for variability

Caption: The role of this compound as an internal standard in ensuring accurate quantification.

References

Application Note: Quantitative Analysis of Etravirine in Human Plasma using Etravirine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor, Etravirine, in human plasma using its stable isotope-labeled internal standard, Etravirine-d8. The method is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It is effective against strains of HIV that have developed resistance to first-generation NNRTIs.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Etravirine are crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Etravirine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3][4]

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of Etravirine.

Materials and Reagents
  • Etravirine analytical standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2EDTA as anticoagulant)

  • Polypropylene microcentrifuge tubes

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Etravirine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Serially dilute the Etravirine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.[1][5]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[1][5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for extracting Etravirine from plasma samples.[5][6]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[1][6]

Liquid Chromatography Conditions
  • System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm or equivalent)[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[1][6]

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • MRM Transitions:

    • Etravirine: Precursor ion (Q1) m/z 435.9 → Product ion (Q3) m/z 163.6[1]

    • This compound: Precursor ion (Q1) m/z 443.9 → Product ion (Q3) m/z 171.6 (Note: The d8 mass shift is applied to both precursor and a logical fragment).

Data Presentation

The performance of the bioanalytical method is summarized in the table below. The validation parameters demonstrate that the method is accurate, precise, and linear over the specified concentration range.

ParameterAnalyte/Internal StandardValue
MRM Transition (Q1/Q3) Etravirine435.9 / 163.6
This compound443.9 / 171.6
Retention Time (approx.) Etravirine4.5 min
This compound4.5 min
Linearity Range Etravirine10 - 5000 ng/mL
Correlation Coefficient (r²) Etravirine> 0.995
Lower Limit of Quantification (LLOQ) Etravirine10 ng/mL
Intra-day Precision (%CV) LLOQ QC (10 ng/mL)< 15%
Low QC (30 ng/mL)< 10%
Mid QC (300 ng/mL)< 10%
High QC (3000 ng/mL)< 10%
Inter-day Precision (%CV) LLOQ QC (10 ng/mL)< 15%
Low QC (30 ng/mL)< 10%
Mid QC (300 ng/mL)< 10%
High QC (3000 ng/mL)< 10%
Accuracy (% Bias) All QC LevelsWithin ±15%
Recovery Etravirine> 85%

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detect Mass Spectrometry Detection (MRM) Chromatography->MS_Detect Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for Etravirine analysis.

G Principle of Stable Isotope Dilution Analysis cluster_sample Sample Processing cluster_analysis Instrumental Analysis Analyte Etravirine (Analyte) Extraction Extraction & Volume Loss Analyte->Extraction Analyte_Post Analyte Signal Analyte->Analyte_Post IS This compound (Internal Standard) IS->Extraction IS_Post IS Signal IS->IS_Post Ionization Ionization Variability Extraction->Ionization Ratio Ratio (Analyte/IS) Remains Constant Analyte_Post->Ratio IS_Post->Ratio Result Accurate Quantification Ratio->Result Ionization->Ratio

Caption: Internal standard principle.

References

Application Notes and Protocols for the Pharmacokinetic Study of Etravirine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Etravirine in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This methodology is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence studies.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosing regimens and minimizing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as deuterated Etravirine (e.g., Etravirine-d8), is the gold standard for quantitative bioanalysis. It mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the assay.[3][4]

Pharmacokinetic Profile of Etravirine

Etravirine is characterized by moderate intersubject variability in its pharmacokinetics. It is highly protein-bound (approximately 99.9%) primarily to albumin and alpha-1-acid glycoprotein. The elimination half-life is relatively long, around 30-40 hours.[5][6]

  • Absorption : Maximum plasma concentrations (Cmax) are typically reached within 2.5 to 5 hours after oral administration.[1] Food, particularly a meal with a moderate amount of fat, significantly enhances its bioavailability; therefore, it is recommended to be taken after a meal.[1][5]

  • Metabolism : Etravirine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4, CYP2C9, and CYP2C19.[1][2][5][7] The primary metabolic pathway is oxidative hydroxylation, followed by glucuronidation.[1][7]

  • Elimination : The majority of an administered dose is eliminated in the feces (around 93.7%), with a very small fraction excreted in the urine (approximately 1.2%), indicating that renal elimination is negligible.[1]

Bioanalytical Method: LC-MS/MS

The quantification of Etravirine in biological samples is most reliably achieved using a validated LC-MS/MS method. The use of a deuterated internal standard is critical for mitigating variability.

Experimental Protocol: Quantification of Etravirine in Human Plasma

This protocol is a composite of methodologies reported in the scientific literature.[3][8][9][10][11]

1. Materials and Reagents

  • Etravirine analytical standard

  • Deuterated Etravirine (e.g., this compound) as an internal standard (IS)[3][4]

  • HPLC or UPLC grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant is suitable)[9]

  • Organic solvent for extraction (e.g., methyl tert-butyl ether or ethyl acetate)[8][12]

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Etravirine and this compound in methanol to obtain stock solutions.

  • Working Standard Solutions: Serially dilute the Etravirine stock solution with a methanol/water (50:50, v/v) mixture to prepare working standards for the calibration curve and quality control (QC) samples.[12]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction)

  • Method A: Protein Precipitation (Simpler, high-throughput) [10][11]

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 100 µL of the internal standard working solution.

    • Add 600 µL of cold acetonitrile.

    • Vortex mix for 1 minute and sonicate for 10 minutes.[10]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, and if necessary, dilute with a reconstitution solution (e.g., 20 mM ammonium acetate/methanol 40/60) before injection.[10]

  • Method B: Liquid-Liquid Extraction (Cleaner extracts) [8]

    • To 100 µL of plasma sample, add the internal standard.

    • Add an alkaline buffer if required.

    • Add 1 mL of methyl tert-butyl ether, vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Waters Atlantis dC18, 2.1 x 50 mm, 3 µm or XBridge C18) is commonly used.[3][10]

    • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[10][12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[10][12]

    • Flow Rate: 0.3 mL/min.[11][12]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.

    • Injection Volume: 5-10 µL.[10][11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Etravirine: The precursor ion is [M+H]+ at m/z 435.9. The product ion will depend on the instrument tuning, but a common transition is 435.9 → 163.6.[12][13]

      • This compound (IS): The precursor ion is [M+H]+ at approximately m/z 444.0 (exact mass will depend on the deuteration pattern). The product ion transition should be determined by infusion.

5. Data Analysis

  • Integrate the peak areas for Etravirine and the internal standard.

  • Calculate the peak area ratio (Etravirine/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Etravirine in the unknown samples from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the bioanalytical method validation of Etravirine.

Table 1: Calibration Curve and Quality Control Parameters

ParameterTypical Value/RangeReference
Calibration Range10 - 4000 ng/mL[10]
Lower Limit of Quantification (LLOQ)1 - 40 ng/mL[11][12]
Correlation Coefficient (r²)> 0.995[14]
Inter-day Precision (%CV)< 15%[10][13]
Inter-day Accuracy (%Bias)Within ±15%[10][13]
Recovery> 76%[9]

Table 2: Pharmacokinetic Parameters of Etravirine (200 mg twice daily)

PK ParameterValue (Geometric Mean)Reference
Cmax (Maximum Concentration)Varies, typically reached in 2.5-5 h[1]
Tmax (Time to Cmax)2.5 - 5 hours[1]
AUC24h (Area Under the Curve over 24h)~9044 ng*h/mL[15]
Cmin (Trough Concentration)~298 ng/mL[15]
Elimination Half-life (t1/2)30 - 40 hours[5][6]

Visualizations

Metabolic Pathway of Etravirine

Etravirine_Metabolism Etravirine Etravirine Hydroxylated_Metabolites Mono- and Di-hydroxylated Metabolites Etravirine->Hydroxylated_Metabolites CYP3A4, CYP2C9, CYP2C19 Elimination Fecal Elimination Etravirine->Elimination Unchanged Drug Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs Glucuronidated_Metabolites->Elimination

Caption: Metabolic pathway of Etravirine.

Experimental Workflow for Etravirine Quantification

Etravirine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Deuterated IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Bioanalytical workflow for Etravirine.

References

Application Notes and Protocols: The Use of Etravirine-d8 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Etravirine-d8, a deuterium-labeled internal standard, in the study of the metabolism and pharmacokinetics of Etravirine. This document outlines key applications, experimental protocols, and data presentation to facilitate reproducible and accurate research in drug development.

Introduction to Etravirine and the Role of Deuterated Standards

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and managing drug-drug interactions. Etravirine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2C9, and CYP2C19.[1][2][3] The main metabolic pathways involve oxidation to mono- and di-hydroxylated metabolites, which are subsequently glucuronidated.[2] These metabolites are significantly less active against the HIV reverse transcriptase than the parent drug.[2]

Deuterium-labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled drug. This key characteristic allows this compound to serve as an ideal internal standard (IS) in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision of the analytical method.

Key Applications of this compound in Drug Metabolism Studies

The primary application of this compound is as an internal standard for the accurate quantification of Etravirine in various biological matrices. This is essential for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Etravirine in preclinical and clinical studies.

  • Therapeutic Drug Monitoring (TDM): Ensuring patients maintain therapeutic concentrations of Etravirine to maximize efficacy and minimize toxicity.

  • Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs on the metabolism and clearance of Etravirine.

  • Metabolite Identification and Quantification: While not directly used for identification, this compound is crucial for the accurate quantification of the parent drug, which is necessary to understand the rate and extent of metabolism. In advanced applications, deuterated metabolites of Etravirine could be synthesized and used as standards for their own quantification.

Experimental Protocols

Protocol for Quantification of Etravirine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general method for the quantitative analysis of Etravirine in human plasma. Specific parameters may require optimization based on the instrumentation and specific study requirements.

3.1.1. Materials and Reagents

  • Etravirine reference standard

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates or microcentrifuge tubes

3.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Etravirine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Etravirine stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution:

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3.1.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, quality controls, and unknown samples) into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all wells except for the blank samples (to which 10 µL of methanol is added).

  • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Etravirine from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Etravirine: Q1 m/z 436.1 → Q3 m/z 290.1

      • This compound: Q1 m/z 444.1 → Q3 m/z 298.1

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLMs)

This protocol outlines a method to determine the intrinsic clearance of Etravirine using HLMs, with this compound as the internal standard for accurate quantification of the remaining parent drug.

3.2.1. Materials and Reagents

  • Etravirine

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with internal standard (this compound at a suitable concentration, e.g., 100 ng/mL)

3.2.2. Experimental Procedure

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and Etravirine (e.g., 1 µM final concentration).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture (e.g., 50 µL) into a collection plate containing cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the collection plate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining concentration of Etravirine at each time point.

3.2.3. Data Analysis

  • Plot the natural logarithm of the percentage of Etravirine remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

Data Presentation

Quantitative data from pharmacokinetic and metabolism studies should be presented in a clear and concise tabular format to allow for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Etravirine in Healthy Volunteers

Parameter200 mg Twice Daily400 mg Once DailyReference
Cmax (ng/mL) 466330[2]
AUC0-12h (ng·h/mL) 3823-[2]
AUC0-24h (ng·h/mL) -12,447[4]
Cmin (ng/mL) 298330[4]
t½ (hours) ~30-40~30-40[3]

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; Cmin: Minimum plasma concentration; t½: Elimination half-life. Data are presented as geometric means where available.

Table 2: LC-MS/MS Method Validation Parameters for Etravirine Quantification using this compound

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect No significant matrix effect observed
Recovery Consistent and reproducible

%CV: Percent coefficient of variation. This table represents typical acceptance criteria for a validated bioanalytical method.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways described in these application notes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_ppt Protein Precipitation (ACN) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of Etravirine in plasma.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) etravirine Etravirine cyp3a4 CYP3A4 etravirine->cyp3a4 cyp2c9 CYP2C9 etravirine->cyp2c9 cyp2c19 CYP2C19 etravirine->cyp2c19 hydroxylated_metabolites Mono- and Di-hydroxylated Metabolites cyp3a4->hydroxylated_metabolites cyp2c9->hydroxylated_metabolites cyp2c19->hydroxylated_metabolites ugt UGTs hydroxylated_metabolites->ugt glucuronidated_metabolites Glucuronidated Metabolites ugt->glucuronidated_metabolites excretion Excretion (Primarily Feces) glucuronidated_metabolites->excretion

Caption: Simplified metabolic pathway of Etravirine.

References

Application Note: Quantitative Analysis of Etravirine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etravirine in human plasma. The protocol utilizes Etravirine-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate and reliable quantification of Etravirine in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This LC-MS/MS method provides a sensitive and specific protocol for the determination of Etravirine concentrations in human plasma, employing a deuterated internal standard (this compound) to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Etravirine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation

A protein precipitation method is employed for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a C18 analytical column with a gradient elution.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Etravirine and this compound.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 4: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Etravirine 436.1163.13025
This compound (IS) 444.1163.13025

Note: The precursor ion for this compound is inferred based on the addition of 8 deuterium atoms to the parent molecule. The product ion is expected to be the same as the unlabeled compound as the deuterium atoms are not located on the fragmented portion.

Results and Discussion

This method demonstrates excellent linearity, accuracy, and precision for the quantification of Etravirine in human plasma. The use of a stable isotope-labeled internal standard effectively minimizes matrix effects and ensures reliable results. The limit of quantification (LOQ) is sufficient for typical pharmacokinetic studies.

Conclusion

The described LC-MS/MS protocol provides a robust and reliable method for the quantitative analysis of Etravirine in human plasma. The detailed experimental procedure and optimized parameters can be readily implemented in a research laboratory setting for various applications requiring the accurate measurement of Etravirine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add 300 µL Methanol vortex1->precipitate vortex2 Vortex Vigorously precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Liquid Chromatography Separation supernatant->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Etravirine.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column Separation Analyte Separation Column->Separation ESI Electrospray Ionization Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical relationship of the LC-MS/MS system components.

Application of Etravirine-d8 in HIV Drug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing treatment regimens and overcoming drug resistance. Etravirine-d8, a deuterium-labeled analog of etravirine, serves as an invaluable tool in this research. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of etravirine in biological matrices.[3] Stable isotope-labeled standards like this compound are ideal for these applications as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass, allowing for accurate correction of variability during sample preparation and analysis.

Key Applications of this compound

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate measurement of etravirine concentrations in plasma, peripheral blood mononuclear cells (PBMCs), and other tissues is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound enables robust and reliable quantification, which is critical for establishing dose-response relationships and therapeutic drug monitoring.

  • Metabolic Profiling: Deuterium labeling can be used to trace the metabolic fate of etravirine in vitro and in vivo. By tracking the deuterated metabolites, researchers can identify and quantify the products of biotransformation, providing insights into the enzymes involved (e.g., CYP3A4, CYP2C9, and CYP2C19) and potential drug-drug interactions.[2][4]

  • Bioequivalence and Drug-Drug Interaction Studies: this compound is crucial for the precise measurements required in studies comparing different formulations of etravirine or investigating the impact of co-administered drugs on its pharmacokinetics.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from LC-MS/MS methods for the analysis of etravirine, where this compound would be an ideal internal standard.

Table 1: LC-MS/MS Parameters for Etravirine Analysis

ParameterValueReference
AnalyteEtravirine[5][6]
Internal StandardThis compound (predicted) / Itraconazole[3] /[5][6]
Precursor Ion (m/z)435.9[5][6]
Product Ion (m/z)163.6[5][6]
Internal Standard Precursor Ion (m/z)~444 (predicted for this compound) / 706.7 (for Itraconazole)[5][6]
Internal Standard Product Ion (m/z)163.6 (predicted for this compound) / 392.6 (for Itraconazole)[5][6]
Ionization ModePositive Electrospray Ionization (ESI+)[5][6]

Table 2: Performance Characteristics of Etravirine Quantification Methods

ParameterValueReference
Calibration Curve Range1 - 100 ng/mL (in rat plasma)[5][6]
40 - 20,000 ng/mL (in human plasma)[7]
Lower Limit of Quantification (LLOQ)1 ng/mL[5]
40 ng/mL[7]
Intra-day Precision (%CV)< 15%[7]
Inter-day Precision (%CV)< 15%[7]
Accuracy85 - 115%[7]

Experimental Protocols

Protocol 1: Quantification of Etravirine in Human Plasma using LC-MS/MS with this compound Internal Standard (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of etravirine from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Etravirine analytical standard

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Working IS solution (e.g., 10 ng/mL in ethyl acetate)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (2 mL)

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Spiking:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL microcentrifuge tube.

    • Add 500 µL of ethyl acetate containing the internal standard (e.g., 10 ng/mL this compound).[5]

  • Extraction:

    • Vortex the tubes for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of a 50:50 (v/v) methanol:water solution.[5]

    • Vortex for 30 seconds to dissolve the analytes.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.[5]

Protocol 2: Quantification of Etravirine in Human Plasma using LC-MS/MS with this compound Internal Standard (Protein Precipitation)

This protocol provides an alternative sample preparation method using protein precipitation, which is often faster than LLE.

Materials:

  • Human plasma samples

  • Etravirine analytical standard

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Working IS solution (e.g., in methanol)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Sample and IS Aliquoting:

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add a small volume of the working IS solution (this compound) to each tube.

  • Protein Precipitation:

    • Add 300 µL of cold methanol to each tube.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to an autosampler vial.

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation (LLE only) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject Sample reconstitution->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for Etravirine Quantification using this compound.

etravirine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism etravirine Etravirine hydroxylated_metabolites Hydroxylated Metabolites etravirine->hydroxylated_metabolites Oxidation cyp3a4 CYP3A4 cyp3a4->hydroxylated_metabolites cyp2c9 CYP2C9 cyp2c9->hydroxylated_metabolites cyp2c19 CYP2C19 cyp2c19->hydroxylated_metabolites glucuronidated_metabolites Glucuronidated Metabolites hydroxylated_metabolites->glucuronidated_metabolites Glucuronidation ugt UGT Enzymes ugt->glucuronidated_metabolites excretion Excretion (Primarily Feces) glucuronidated_metabolites->excretion

Caption: Metabolic Pathway of Etravirine.

References

Preparing Etravirine-d8 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of etravirine-d8 stock and working solutions for use in a variety of research applications, including cell-based assays and mass spectrometry analysis. This compound is the deuterated form of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The inclusion of deuterium atoms makes it a valuable internal standard for quantitative mass spectrometry-based studies.

Compound Information and Properties

Proper preparation of solutions begins with an understanding of the physicochemical properties of the compound.

PropertyValueReference
Chemical Name 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile[2]
Molecular Formula C₂₀H₉D₆BrN₆O[1]
Molecular Weight 443.33 g/mol [1]
CAS Number 1142096-06-7[1]
Appearance White to beige powder/crystalline solid[3]
Solubility Soluble in DMSO (up to 87 mg/mL) and DMF. Practically insoluble in water and ethanol.[4]
Storage (Solid) Store at -20°C for long-term stability (≥ 4 years).
Storage (Solutions) Store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage for more than one day.

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The following are key safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[2][3]

  • Health Hazards: Etravirine is harmful if swallowed and causes serious eye irritation.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound (Molecular Weight = 443.33 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO. For 4.43 mg of this compound, add 1 mL of DMSO.

  • Mixing: Cap the tube/vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock Solution A Equilibrate this compound to Room Temperature B Weigh 4.43 mg of this compound A->B C Add 1 mL of Anhydrous DMSO B->C D Vortex until Completely Dissolved C->D E Aliquot into smaller volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Preparation of this compound Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution.

The final concentration of DMSO in cell culture should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution with cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

  • Serial Dilutions: Perform serial dilutions to obtain a range of concentrations for dose-response experiments.

  • Use Immediately: Use the freshly prepared working solutions in your cell-based assays.

Workflow for Preparing Working Solutions for Cell-Based Assays

G cluster_0 Preparation of Working Solutions for Cell-Based Assays A Thaw 10 mM this compound Stock Solution B Prepare Intermediate Dilution (e.g., 100 µM) in Cell Culture Medium A->B C Perform Serial Dilutions to Achieve Final Concentrations B->C D Add to Cell Culture (Final DMSO ≤ 0.5%) C->D

Caption: Workflow for preparing this compound working solutions for cell-based assays.

This compound is commonly used as an internal standard in LC-MS/MS assays to quantify etravirine in biological matrices.[5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Methanol or Acetonitrile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution: Prepare an intermediate stock solution in an organic solvent compatible with your analytical method (e.g., methanol or acetonitrile). For instance, prepare a 100 µg/mL intermediate solution by diluting the 10 mM stock solution.

  • Spiking Solution: Prepare the final working solution (spiking solution) at the desired concentration for adding to your samples and calibration standards. A typical concentration might be in the range of 10-100 ng/mL.[5][6]

  • Sample Preparation: Add a fixed volume of the spiking solution to all unknown samples, quality controls, and calibration standards during the sample extraction process.

Workflow for Preparing Internal Standard Working Solutions

G cluster_0 Preparation of Internal Standard Working Solutions for MS A Thaw 10 mM this compound Stock Solution B Prepare Intermediate Dilution (e.g., 100 µg/mL) in Methanol or Acetonitrile A->B C Prepare Final Spiking Solution (e.g., 10-100 ng/mL) B->C D Spike into Samples, Standards, and QCs C->D

Caption: Workflow for preparing this compound internal standard solutions for mass spectrometry.

Quantitative Data Summary

The following tables summarize typical concentrations for this compound stock and working solutions.

Table 1: Stock Solution Recommendations

ParameterRecommendation
Solvent Anhydrous DMSO
Concentration Range 1 - 20 mM
Storage Temperature -20°C or -80°C
Stability Stable for at least 6 months at -80°C. Avoid multiple freeze-thaw cycles.

Table 2: Working Solution Recommendations for Different Applications

ApplicationTypical DiluentConcentration RangeFinal DMSO Concentration
Cell-Based Assays Cell Culture Medium1 nM - 10 µM≤ 0.5%
Mass Spectrometry (Internal Standard) Methanol, Acetonitrile, or Mobile Phase1 - 100 ng/mLVaries depending on sample preparation
In Vivo Studies Co-solvent formulations (e.g., DMSO/PEG300/Tween-80/Saline)Varies based on dosingVaries

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these guidelines, along with strict observation of safety precautions, will ensure the accuracy and reproducibility of experimental results. The provided workflows and quantitative data serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Etravirine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine-d8 to overcome matrix effects in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Etravirine analysis?

A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest, Etravirine.[1] These additional components can interfere with the analysis, causing what is known as matrix effects.[1] This interference can either suppress or enhance the signal of Etravirine during analysis, leading to inaccurate quantification.[2][3] For example, when analyzing plasma samples, endogenous substances co-eluting with Etravirine can affect its ionization efficiency in the mass spectrometer, resulting in either an underestimation or overestimation of its true concentration.[4]

Q2: How does using this compound as an internal standard help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) version of Etravirine. The use of a SIL internal standard is a widely accepted strategy to compensate for matrix effects.[5] Since this compound is chemically and physically almost identical to Etravirine, it is assumed to behave similarly during sample preparation and analysis.[6] This means that any signal suppression or enhancement experienced by Etravirine due to matrix effects will also be experienced by this compound to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5]

Q3: Can this compound always perfectly correct for matrix effects?

A3: While highly effective, stable isotope-labeled internal standards like this compound may not always provide perfect correction. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the deuterated internal standard and the non-deuterated analyte.[5] If this separation occurs, the analyte and the internal standard may be affected differently by co-eluting matrix components, leading to incomplete correction of the matrix effect.[5][7] Therefore, it is crucial to verify the co-elution of Etravirine and this compound during method development.

Q4: What are the key considerations when implementing an LC-MS/MS method for Etravirine with this compound?

A4: When developing an LC-MS/MS method for Etravirine using this compound, several factors are critical. These include optimizing the chromatographic conditions to ensure co-elution of the analyte and internal standard, selecting appropriate precursor and product ions for both molecules in the mass spectrometer, and validating the method to demonstrate its accuracy, precision, and linearity. Careful sample preparation to remove as much of the matrix as possible without losing the analyte is also essential.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in this compound signal across samples Inconsistent sample preparation, leading to variable recovery.Review and standardize the sample extraction procedure. Ensure consistent volumes and techniques are used for all samples.
Instrumental issues such as inconsistent injection volume or ion source fluctuations.Perform system suitability tests to check for instrument performance. Clean the ion source and check for any leaks or blockages.
Significant and variable matrix effects between individual samples.While this compound is used to correct for this, extreme variations can still be problematic. Consider further sample cleanup or dilution.
Poor peak shape for Etravirine and/or this compound Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent ratio to improve peak shape.
Inconsistent analyte/internal standard peak area ratio Chromatographic separation of Etravirine and this compound (deuterium isotope effect).[5][7]Modify the chromatographic gradient or temperature to achieve co-elution. A slower gradient may be beneficial.
Presence of an interfering peak at the same retention time as the analyte or internal standard.Adjust the chromatography to separate the interfering peak. If that is not possible, a different mass transition may be needed.
Non-linear detector response at high concentrations.Dilute the samples to fall within the linear range of the calibration curve.
Low signal intensity for both Etravirine and this compound Ion suppression due to severe matrix effects.Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) can be more effective than simple protein precipitation.[4]
Suboptimal mass spectrometer settings.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for both Etravirine and this compound.

Experimental Protocols

Protocol 1: Quantification of Etravirine in Human Plasma using this compound by LC-MS/MS

This protocol is a representative method for the analysis of Etravirine in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 2 mM ammonium acetate in water with 0.1% formic acid[1]
Mobile Phase B 0.1% formic acid in methanol[1]
Flow Rate 0.3 mL/min[2]
Gradient Start with a suitable percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The exact gradient should be optimized to ensure co-elution.
Injection Volume 5 µL[2]
MS System Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)[2]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etravirine: 435.9 -> 163.6 m/z; this compound: 444.0 -> 163.6 m/z (Note: The precursor ion for this compound will be higher due to the deuterium atoms. The product ion may be the same if the fragmentation does not involve the deuterated part of the molecule).

3. Data Analysis

  • Integrate the peak areas for both Etravirine and this compound.

  • Calculate the peak area ratio of Etravirine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of Etravirine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection integrate Integrate Peak Areas detection->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for Etravirine quantification.

matrix_effect_correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal_suppressed Analyte Signal (Suppressed) quantification_inaccurate Inaccurate Quantification analyte_signal_suppressed->quantification_inaccurate Leads to analyte_signal_suppressed_is Analyte Signal (Suppressed) ratio Ratio (Analyte/IS) (Normalized) analyte_signal_suppressed_is->ratio is_signal_suppressed IS Signal (Suppressed) is_signal_suppressed->ratio quantification_accurate Accurate Quantification ratio->quantification_accurate Leads to matrix Matrix Effect (Ion Suppression) matrix->analyte_signal_suppressed matrix->analyte_signal_suppressed_is matrix->is_signal_suppressed

Caption: Overcoming matrix effects with an internal standard.

References

Etravirine Analysis Technical Support Center: Troubleshooting Poor Peak Shape

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Etravirine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Etravirine, with a specific focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) in Etravirine analysis?

Poor peak shape in the analysis of Etravirine can stem from several factors, often related to its chemical properties and the chromatographic conditions. Etravirine is a basic compound, which can lead to interactions with residual silanols on silica-based columns, causing peak tailing.[1][2] Other common causes include:

  • Column Issues: Deterioration of the column, contamination, or a void at the column inlet can distort peak shape.[3]

  • Mobile Phase Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak distortion.[4] It is recommended to dissolve the sample in the mobile phase whenever possible.[4]

  • Inappropriate pH: If the mobile phase pH is close to the pKa of Etravirine (pKa = 3.75), it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[1][5]

  • Buffer Capacity: Insufficient buffer concentration may not effectively control the mobile phase pH, leading to inconsistent interactions and peak tailing.[2]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting.[6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column can cause peak broadening.[1]

Q2: My Etravirine peak is tailing. How can I fix this?

Peak tailing is a common issue, especially with basic compounds like Etravirine. Here are several strategies to mitigate peak tailing:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from Etravirine's pKa (3.75).[4] For instance, using a mobile phase with a pH of 3.2 has been shown to be effective.[7][8] This ensures that Etravirine is in a single ionic state.

  • Use an Appropriate Buffer: Incorporate a buffer in your mobile phase to maintain a stable pH. Common buffers used for Etravirine analysis include potassium dihydrogen phosphate and ammonium acetate.[5][7][9]

  • Select a Suitable Column:

    • Use a modern, high-purity silica column with end-capping to minimize the availability of free silanol groups.

    • Consider columns specifically designed for basic compounds, such as those with a polar-embedded phase.[1]

  • Add an Amine Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites on the column, though this is less necessary with modern columns.[2]

  • Check for Column Contamination: If tailing appears suddenly, your column might be contaminated. Flush the column according to the manufacturer's instructions.

Q3: My Etravirine peak is fronting. What is the likely cause and solution?

Peak fronting is less common than tailing but can occur. The most frequent cause is sample overload .

  • Reduce Sample Concentration: The primary solution is to dilute your sample and inject a smaller amount onto the column.[6] You can test a serial dilution of your sample to find the optimal concentration that results in a symmetrical peak.

  • Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to fronting. Try to dissolve your sample in the mobile phase or a weaker solvent.[10]

Q4: All the peaks in my chromatogram, including Etravirine, are broad. What should I investigate?

When all peaks in a chromatogram are broad, the issue is likely systemic rather than specific to the analyte. Consider the following:

  • Extra-Column Volume: Inspect your HPLC system for any unnecessary lengths of wide-bore tubing between the injector, column, and detector. Use tubing with a narrow internal diameter to minimize dead volume.[1]

  • Column Void: A void or channel in the column packing material can cause significant peak broadening. This can happen due to pressure shocks or aging of the column. Reversing and flushing the column might sometimes help, but replacement is often necessary.[3]

  • Detector Settings: Ensure your detector's sampling rate is appropriate for the peak width. A slow sampling rate can lead to the appearance of broader peaks.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape. Using a column oven is recommended to maintain a stable temperature.[3]

Experimental Protocols and Data

Below are examples of published experimental conditions for the analysis of Etravirine. These can serve as a starting point for method development and troubleshooting.

Summary of HPLC and UPLC Methods for Etravirine Analysis
ParameterMethod 1 (HPLC)[7]Method 2 (UFLC)[11]Method 3 (LC-MS/MS)[9]Method 4 (UPLC)[12]
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm)XTerra MS-C18 (50 x 2.1 mm, 3.5 µm)YMC UltraHT Pro C18 (50 x 3.0 mm, 2.0 µm)
Mobile Phase A: 20 mM KH2PO4 (pH 3.2) B: AcetonitrileA: Methanol B: AcetonitrileA: 2 mM Ammonium Acetate + 0.1% Formic Acid B: 0.1% Formic Acid in MethanolA: 0.1% Formic Acid in Water B: Acetonitrile
Composition 40% A : 60% B (Isocratic)60% A : 40% B (Isocratic)GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min0.8 mL/min
Detection UV at 304 nmPDA at 311 nmMS/MSUV at 310 & 250 nm
Column Temp. AmbientNot SpecifiedNot Specified40°C
Detailed Methodologies

Method 1: HPLC-UV Analysis [7]

  • Sample Preparation: Stock solutions of Etravirine are prepared in a suitable organic solvent (e.g., DMSO) and then diluted with the mobile phase to the desired concentration.[5][8]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic mixture of 40% 20mM potassium dihydrogen phosphate (aqueous, pH adjusted to 3.2 with phosphoric acid) and 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance is monitored at 304 nm.

  • Injection Volume: Typically 10-20 µL.

Method 3: LC-MS/MS Analysis in Plasma [9]

  • Sample Preparation (Plasma): Etravirine and an internal standard (e.g., itraconazole) are extracted from plasma using ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column: Waters XTerra MS-C18 (50 mm × 2.1 mm, 3.5 µm) with a guard column.

  • Mobile Phase A: 2 mM ammonium acetate aqueous solution with 0.1% formic acid.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Program: Start with 40% B, increase linearly to 100% B over 5 minutes, hold for 2 minutes, then return to 40% B.

  • Flow Rate: 0.3 mL/min.

  • Detection: Tandem mass spectrometry with positive electrospray ionization. The precursor/product ion transitions are monitored.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate a logical troubleshooting workflow for poor peak shape and a general experimental workflow for Etravirine analysis.

G Troubleshooting Workflow for Poor Etravirine Peak Shape start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No check_pH Optimize Mobile Phase pH (pH far from pKa 3.75) tailing->check_pH Yes broad All Peaks Broad? fronting->broad No reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes check_extra_col Check for Extra-Column Volume broad->check_extra_col Yes end Symmetrical Peak broad->end No (Issue is specific) check_buffer Increase Buffer Strength check_pH->check_buffer check_column Use High-Purity/End-capped Column check_buffer->check_column check_column->end check_solvent Match Sample Solvent to Mobile Phase reduce_conc->check_solvent check_solvent->end check_void Inspect for Column Void check_extra_col->check_void check_void->end

Caption: A flowchart for troubleshooting common peak shape issues.

G General Experimental Workflow for Etravirine Analysis cluster_prep Sample Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing stock Prepare Stock Solution (e.g., in DMSO) working Dilute to Working Standard (in Mobile Phase) stock->working inject Inject Sample working->inject separate Separation on C18 Column inject->separate detect UV or MS/MS Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

References

Technical Support Center: Etravirine LC-MS/MS Assay Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their Etravirine Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Troubleshooting Guide

This guide addresses common issues encountered during Etravirine LC-MS/MS analysis that can lead to poor sensitivity.

Issue: Low Signal Intensity or High Lower Limit of Quantification (LLOQ)

If you are experiencing a weak signal for Etravirine or a higher than expected LLOQ, consider the following troubleshooting steps, presented in a logical workflow.

G cluster_0 Troubleshooting Workflow for Low Sensitivity start Start: Low Signal/High LLOQ sample_prep 1. Optimize Sample Preparation start->sample_prep chromatography 2. Refine Chromatographic Conditions sample_prep->chromatography If signal is still low sp_details • Switch from Protein Precipitation to LLE or SPE. • Ensure complete solvent evaporation and reconstitution in a favorable solvent. sample_prep->sp_details ms_params 3. Adjust Mass Spectrometer Parameters chromatography->ms_params If signal is still low lc_details • Decrease column inner diameter (e.g., 4.6 mm to 2.1 mm). • Use a column with a different stationary phase (e.g., Phenyl, PFP). • Optimize mobile phase additives (e.g., formic acid, ammonium acetate). chromatography->lc_details internal_std 4. Evaluate Internal Standard ms_params->internal_std If signal is still low ms_details • Confirm precursor/product ion transitions (m/z 435.9 → 163.6). • Optimize cone voltage and collision energy. • Ensure correct ionization mode (Positive ESI). ms_params->ms_details matrix_effects 5. Investigate Matrix Effects internal_std->matrix_effects If signal is still low is_details • Use a stable isotope-labeled internal standard (e.g., Etravirine-d8). • Ensure IS response is stable and appropriate. internal_std->is_details end Resolution: Improved Sensitivity matrix_effects->end After implementing mitigation strategies me_details • Perform post-column infusion experiment. • Dilute the sample if sensitivity allows. • Improve sample cleanup. matrix_effects->me_details

Caption: Troubleshooting workflow for low sensitivity in Etravirine LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for Etravirine in plasma?

A1: Published LC-MS/MS methods for Etravirine in plasma report a range of LLOQs, typically from 1 ng/mL to 40 ng/mL.[1][2] The achievable LLOQ depends on the sample preparation method, the LC-MS/MS system's sensitivity, and the specific matrix being analyzed. For instance, a method using liquid-liquid extraction (LLE) with ethyl acetate achieved an LLOQ of 1 ng/mL in rat plasma.[1] In contrast, some methods involving direct protein precipitation have reported LLOQs in the range of 5-40 ng/mL in human plasma.[1]

LLOQ (ng/mL)MatrixSample PreparationReference
1Rat PlasmaLiquid-Liquid Extraction (Ethyl Acetate)[1]
2Human PlasmaOrganic Solvent Extraction[1]
40Human PlasmaProtein Precipitation (Methanol)[2]

Q2: How can I reduce matrix effects in my Etravirine assay?

A2: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can significantly impact sensitivity and reproducibility.[3][4] Here are some strategies to mitigate them:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[5][6]

    • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex biological matrices and can dramatically increase the purity of your sample, leading to improved sensitivity.[6]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample than protein precipitation.[1]

  • Chromatographic Separation: Optimize your chromatography to separate Etravirine from co-eluting matrix components.[3]

    • Changing the stationary phase of the column or adjusting the mobile phase gradient can alter the retention of interfering compounds.[6]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound) co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation and more accurate quantification.[7]

Q3: Which sample preparation method is best for achieving high sensitivity for Etravirine?

A3: The choice of sample preparation method significantly impacts the sensitivity of the assay. While protein precipitation is a simple and fast technique, it often results in a dirtier extract and can lead to lower sensitivity due to matrix effects.[1][6] For higher sensitivity, more rigorous cleanup methods are recommended:

MethodAdvantagesDisadvantagesReported Recovery
Protein Precipitation Simple, fast, inexpensiveHigh matrix effects, lower recoveryNot always reported, can be variable
Liquid-Liquid Extraction (LLE) Good cleanup, higher recoveryMore labor-intensive, requires solvent optimization~85%[1]
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery and concentration factorMore complex method development, can be more expensiveCan be >90%

For achieving the lowest LLOQ, SPE is generally the preferred method due to its superior cleanup capabilities.[6] LLE is also a very effective alternative that can yield high recovery and good sensitivity.[1]

Q4: What are the optimal mass spectrometric parameters for Etravirine?

A4: Etravirine ionizes well in positive electrospray ionization (ESI) mode. The most commonly reported precursor/product ion transition (m/z) for quantification is 435.9 → 163.6 .[1] It is crucial to optimize the cone voltage and collision energy on your specific instrument to maximize the signal for this transition.

Q5: How does the choice of internal standard affect my assay's sensitivity and reliability?

A5: The internal standard (IS) is critical for accurate and precise quantification, as it corrects for variability during sample preparation and analysis.[8]

  • Structural Analogs: These are compounds with similar chemical structures to the analyte (e.g., itraconazole for etravirine).[1] They can compensate for some variability but may not perfectly mimic the analyte's behavior, especially concerning matrix effects.

  • Stable Isotope-Labeled (SIL) Analogs: These are the gold standard for LC-MS/MS.[7] An SIL-IS (e.g., this compound) has the same chemical properties as the analyte and will co-elute, providing the best correction for extraction recovery, matrix effects, and instrument variability.[7][9] Using an SIL-IS is highly recommended for assays requiring high precision and accuracy, especially at low concentrations.

G cluster_1 Internal Standard Selection Logic start Need for an Internal Standard is_type What type of IS is available? start->is_type sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) is_type->sil_is SIL available analog_is Structural Analog IS (e.g., Itraconazole) is_type->analog_is SIL not available sil_pros Pros: • Co-elutes with analyte • Corrects for matrix effects effectively • Highest accuracy and precision sil_is->sil_pros sil_cons Cons: • Can be expensive/difficult to synthesize sil_is->sil_cons recommendation Recommendation: Use SIL-IS for best results, especially for regulated bioanalysis. sil_is->recommendation analog_pros Pros: • More readily available/cheaper • Corrects for some variability analog_is->analog_pros analog_cons Cons: • Different retention time • May not correct for matrix effects accurately analog_is->analog_cons analog_is->recommendation

Caption: Decision logic for selecting an internal standard for Etravirine LC-MS/MS analysis.

Experimental Protocols

Below are summarized experimental conditions from a published high-sensitivity method for Etravirine analysis in rat plasma, which can serve as a starting point for method development.[1]

Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex mix for an appropriate time.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of air or nitrogen.

  • Reconstitute the residue in 100 µL of a 50% methanol in water solution.

  • Inject 10 µL of the reconstituted solution into the LC-MS/MS system.

Liquid Chromatography Conditions

ParameterValue
Column XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 2 mM ammonium acetate in water with 0.1% formic acid
Mobile Phase B 0.1% formic acid in methanol
Flow Rate 300 µL/min
Gradient Start with 40% B, then increase as needed for elution

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition (Etravirine) m/z 435.9 → 163.6
Monitored Transition (IS - Itraconazole) m/z 706.7 → 392.6

References

Technical Support Center: Etravirine-d8 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for handling Etravirine-d8 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated form of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis (e.g., LC-MS/MS) for the accurate measurement of Etravirine in biological samples[1]. The stability of the internal standard must be well-characterized and match the stability of the analyte (Etravirine) to ensure the reliability and accuracy of the analytical method. If the internal standard degrades during sample collection, storage, or processing, it can lead to inaccurate quantification of the target drug.

Q2: What are the recommended storage conditions for this compound stock solutions?

While specific data for this compound is not extensively published, the stability is expected to be comparable to the parent compound, Etravirine.

  • Solid Form: The crystalline solid is stable for at least four years when stored at -20°C[2].

  • Organic Stock Solutions (e.g., in DMSO): Stock solutions of Etravirine in DMSO are stable for at least one month when stored at -20°C and for up to one year at -80°C[3]. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[3].

  • Aqueous Solutions: Etravirine has poor aqueous solubility[2][4][5]. For aqueous solutions prepared by diluting a DMF stock, it is not recommended to store the solution for more than one day[2].

Q3: Is this compound susceptible to degradation during freeze-thaw cycles in plasma?

No, Etravirine has been shown to be stable in plasma for at least three freeze-thaw cycles[6]. Therefore, this compound, when used as an internal standard, is not expected to be affected by a limited number of freeze-thaw cycles.

Q4: What are the primary degradation pathways for Etravirine?

Forced degradation studies on Etravirine reveal its susceptibility to certain conditions. Significant degradation is observed under basic (alkaline) stress conditions[7][8]. It is less susceptible to acidic, oxidative, thermal, or photolytic stress[7][8]. In biological systems, the primary route of instability is metabolism. Etravirine is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19[6][9][10][11]. This is a critical consideration for experiments involving metabolically active matrices like liver microsomes or S9 fractions.

Q5: My internal standard signal for this compound is inconsistent in my analytical run. What could be the cause?

Signal inconsistency can arise from several factors beyond chemical degradation:

  • Autosampler Stability: Etravirine has been demonstrated to be stable in extracted plasma samples at room temperature for at least 12 hours[6]. If your analytical run exceeds this time, consider re-validating the autosampler stability for a longer duration.

  • Matrix Effects: Etravirine is highly protein-bound (99.9%) in plasma[9]. Inconsistent protein precipitation or extraction can lead to variable recovery and matrix effects, causing signal fluctuation. Ensure your sample extraction method is robust and validated.

  • Adsorption: Due to its high lipophilicity (LogP > 5), Etravirine may adsorb to plasticware (e.g., pipette tips, vials, plates)[6]. Using low-adsorption labware or pre-conditioning surfaces may mitigate this issue.

  • Precipitation: Given its low aqueous solubility, this compound may precipitate from the final solution if the percentage of organic solvent is too low, especially after reconstitution of a dried extract. Ensure the final sample solvent has sufficient organic content to maintain solubility.

Quantitative Stability Data

The following tables summarize the stability of Etravirine in various conditions. This data is derived from studies on the non-deuterated parent compound and serves as a reliable surrogate for this compound stability assessment.

Table 1: Stability of Etravirine in Rat Plasma (Data sourced from a validated LC-MS/MS method[6])

Stability ConditionMatrix / SolventTemperatureDurationStability Outcome (% of Nominal)
Short-Term (Bench-Top) Rat PlasmaRefrigerated (4°C)12 hours99.7% - 99.8%
Autosampler Reconstituted ExtractRoom Temperature12 hoursStable (Data not quantified)
Freeze-Thaw Rat Plasma-80°C to Room Temp3 CyclesNot affected
Long-Term Rat Plasma-80°C30 DaysStable (Data not quantified)

Table 2: Stability of Etravirine Stock Solutions (Data sourced from manufacturer information and stability studies[2][3][6])

SolventConcentrationTemperatureDurationStability Outcome
Solid (Crystalline) N/A-20°C≥ 4 yearsStable
Methanol 1 mg/mLRefrigerated1 MonthStable
DMSO Not Specified-20°C1 MonthStable
DMSO Not Specified-80°C1 YearStable

Troubleshooting Guide

Table 3: Common Problems and Solutions for this compound Instability

Observed ProblemPotential CauseRecommended Solution
Low recovery of this compound from plasma/tissue. Inefficient Extraction: Etravirine is highly protein-bound (99.9%)[9]. The extraction solvent may not be strong enough to disrupt this binding.Optimize the extraction method. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or use a protein precipitation plate followed by solid-phase extraction (SPE).
Adsorption to Surfaces: The compound's lipophilicity can cause it to stick to plastic tubes or pipette tips.Use low-binding polypropylene labware. Pre-rinse tips with the extraction solvent. Minimize transfer steps.
High variability in QC/replicate samples. Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.Improve chromatographic separation to move this compound away from interfering peaks. Evaluate different extraction techniques (e.g., switch from protein precipitation to LLE or SPE) to achieve a cleaner extract.
Inconsistent Freeze-Thaw Cycles: Although stable for 3 cycles, excessive or uncontrolled thawing/refreezing could introduce variability.Standardize the thawing procedure (e.g., water bath at room temperature for a set time). Avoid leaving samples at room temperature for extended periods. Aliquot samples upon receipt to minimize the need for multiple freeze-thaw cycles.
Appearance of new peaks or loss of signal over time in in-vitro metabolic assays (e.g., liver microsomes). Metabolic Degradation: Etravirine is a substrate for CYP3A4, CYP2C9, and CYP2C19[6][9][10].Ensure the experimental design accounts for metabolism. Include a "time zero" (T0) sample and a "no cofactor" (e.g., no NADPH) negative control to differentiate metabolic degradation from chemical instability.
Precipitation observed in reconstituted samples. Poor Aqueous Solubility: The final sample solvent lacks sufficient organic content to keep the lipophilic this compound in solution.Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the reconstitution solution. Ensure thorough vortexing and mixing before injection.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

This protocol outlines the methodology to assess short-term (bench-top), freeze-thaw, and long-term stability of this compound in a biological matrix, adapted from standard bioanalytical method validation procedures[6].

1. Preparation of Quality Control (QC) Samples: a. Spike a known volume of human plasma with this compound to achieve low and high concentrations (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification). b. Prepare a sufficient number of aliquots for each condition to be tested (n=3 to 5 replicates per condition is recommended).

2. Short-Term (Bench-Top) Stability: a. Thaw low and high concentration QC samples and keep them on the bench-top at room temperature. b. Analyze the samples at specific time points (e.g., 0, 4, 8, 12, and 24 hours). c. Compare the measured concentrations against freshly thawed T0 samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

3. Freeze-Thaw Stability: a. Use a dedicated set of low and high concentration QC samples. b. Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. c. Thaw the samples completely and unassisted at room temperature. d. Once completely thawed, refreeze them at -80°C for at least 12 hours. This completes one cycle. e. Repeat this process for a minimum of three cycles[6]. f. After the final cycle, process and analyze the samples. Compare the results to T0 samples that have not undergone freeze-thaw cycles.

4. Long-Term Stability: a. Place a set of low and high concentration QC samples in storage at the intended temperature (e.g., -80°C). b. Analyze the samples at pre-defined intervals (e.g., 1, 3, 6, and 12 months). c. Compare the measured concentrations against the nominal concentrations. The analyte is considered stable if the results are within ±15% of the nominal values.

Visualizations

Logical & Metabolic Pathway Diagrams

cluster_0 Sample Handling & Stability Assessment cluster_1 Stability Tests Prep Prepare Spiked QC Samples (Low & High Conc.) BT Bench-Top (Room Temp) Prep->BT FT Freeze-Thaw (-80°C <-> RT, 3x) Prep->FT LT Long-Term (-80°C) Prep->LT Extract Sample Extraction (e.g., Protein Precipitation) BT->Extract FT->Extract LT->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Compare vs. T0 Samples (Acceptance: ±15%) Analyze->Data

Caption: Workflow for assessing this compound stability in biological matrices.

cluster_0 Troubleshooting this compound Signal Loss or Variability Start Inconsistent or Low This compound Signal? CheckPrep Is sample preparation (extraction) validated and consistent? Start->CheckPrep Pre-Analysis CheckStorage Are storage conditions (temp, duration) controlled and validated? Start->CheckStorage Storage CheckMetabolism Is the matrix metabolically active (e.g., microsomes)? Start->CheckMetabolism In-Vitro Sol_Prep Optimize extraction. Consider protein binding and analyte adsorption. CheckPrep->Sol_Prep No Sol_Storage Verify freezer temps. Minimize freeze-thaw cycles. Check autosampler stability. CheckStorage->Sol_Storage No Sol_Metabolism Include T0 and 'no cofactor' controls. Characterize metabolic rate. CheckMetabolism->Sol_Metabolism Yes

Caption: Decision tree for troubleshooting this compound instability issues.

cluster_0 Primary Metabolic Pathways of Etravirine ETR Etravirine Metabolites Hydroxylated Metabolites (>90% less active) ETR->Metabolites Oxidation Glucuronides Glucuronidated Metabolites (Excreted) Metabolites->Glucuronides Glucuronidation CYP3A4 CYP3A4 CYP3A4->ETR CYP2C9 CYP2C9 CYP2C9->ETR CYP2C19 CYP2C19 CYP2C19->ETR UGT UGT Enzymes UGT->Metabolites

Caption: Key enzymatic pathways for Etravirine metabolism in biological systems.

References

Calibration curve problems in Etravirine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to calibration curves in the bioanalysis of Etravirine.

Frequently Asked Questions (FAQs)

Q1: What are the typical calibration curve parameters for Etravirine bioanalysis using LC-MS/MS?

A1: Based on published literature, a typical calibration curve for Etravirine in human plasma using LC-MS/MS would have the following characteristics. However, these ranges may need to be adjusted based on the specific requirements of a study, such as the expected therapeutic concentrations.

ParameterTypical Value/RangeCitation
Linearity Range 1 - 100 ng/mL, 40 ng/mL (LLOQ)[1][2]
Lower Limit of Quantification (LLOQ) 1 - 40 ng/mL[1][2]
Upper Limit of Quantification (ULOQ) 100 - 2000 ng/mL[1][3]
Regression Model Linear, weighted (1/x or 1/x²)
Correlation Coefficient (r²) > 0.99[2]
Accuracy at LLOQ 80-120% of nominal value[4][5]
Precision (CV%) at LLOQ ≤ 20%[4][5]
Accuracy at LQC, MQC, HQC 85-115% of nominal value[4][5]
Precision (CV%) at LQC, MQC, HQC ≤ 15%[4][5]

Q2: What are the key physicochemical properties of Etravirine that can impact its bioanalysis?

A2: Etravirine possesses several properties that can influence its behavior during sample preparation and analysis. Understanding these is crucial for developing a robust bioanalytical method.

PropertyValue/DescriptionImplication for BioanalysisCitation
Molecular Weight 435.3 g/mol Standard for small molecule analysis.
LogP > 5High lipophilicity can lead to non-specific binding to labware and may require optimization of organic solvent composition in the mobile phase and extraction solvent.[1]
Protein Binding ~99.9% (primarily to albumin and alpha-1-acid glycoprotein)High protein binding necessitates an efficient protein disruption and extraction method (e.g., protein precipitation, LLE, or SPE) to ensure accurate quantification of the total drug concentration. Incomplete protein removal can lead to significant matrix effects and poor recovery.[6]
Solubility Practically insoluble in aqueous media (pH 1.2-6.8)Stock solutions should be prepared in appropriate organic solvents (e.g., methanol, DMSO). The composition of the reconstitution solvent after evaporation of the extraction solvent is critical to ensure the analyte remains dissolved.[7]

Troubleshooting Guide for Calibration Curve Problems

This guide addresses specific issues that may arise during the development and validation of an Etravirine bioanalytical method.

Problem 1: Poor Linearity (r² < 0.99)

Q: My calibration curve for Etravirine is not linear. What are the potential causes and how can I troubleshoot this?

A: Non-linearity in the calibration curve for Etravirine can stem from several factors, often related to the detector, sample preparation, or the analyte's behavior at different concentrations.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Detector Saturation at High Concentrations - Dilute Upper Limit of Quantification (ULOQ) and high concentration QC samples. - Reduce the injection volume. - Optimize MS/MS parameters: Use a less intense product ion for quantification at higher concentrations.
Poor Signal-to-Noise at Low Concentrations - Optimize the sample extraction procedure to concentrate the analyte and remove interferences. - Enhance MS/MS sensitivity: Optimize cone voltage and collision energy. - Increase injection volume if carryover is not an issue.
Inadequate Sample Preparation - Ensure complete protein precipitation: Etravirine's high protein binding requires efficient disruption of protein-drug complexes. Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios. - Optimize LLE or SPE conditions: Adjust pH, solvent polarity, and wash/elution steps to improve recovery and cleanliness of the extract.
Adsorption/Non-specific Binding - Use silanized glassware or low-binding polypropylene tubes and plates. - Add a small percentage of an organic solvent to the reconstitution solution to prevent adsorption.
Incorrect Internal Standard (IS) Concentration - Verify the concentration of the IS spiking solution. - Ensure consistent addition of the IS to all samples, standards, and QCs.
Problem 2: Inaccurate or Imprecise Results

Q: My quality control (QC) samples are failing the acceptance criteria for accuracy and/or precision. What should I investigate?

A: Failure of QC samples to meet the established acceptance criteria (typically ±15% for accuracy and ≤15% for precision) indicates a systematic or random error in the analytical method.

Troubleshooting Steps for Inaccurate/Imprecise QCs:

start QC Failure (Accuracy/Precision) check_is Review Internal Standard (IS) Performance start->check_is check_prep Evaluate Sample Preparation start->check_prep check_lcms Assess LC-MS/MS System Performance start->check_lcms is_variability High IS Variability? check_is->is_variability prep_recovery Consistent Recovery? check_prep->prep_recovery lcms_carryover Carryover or Peak Shape Issues? check_lcms->lcms_carryover is_variability->check_prep No solution_is Optimize IS concentration. Ensure consistent addition. is_variability->solution_is Yes prep_recovery->check_lcms Yes solution_prep Re-optimize extraction. Check for matrix effects. prep_recovery->solution_prep No solution_lcms Clean LC system. Optimize chromatography. lcms_carryover->solution_lcms Yes

Figure 1: Troubleshooting workflow for QC failures.

Problem 3: Significant Matrix Effects

Q: I am observing significant ion suppression or enhancement in my Etravirine assay. How can I mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS bioanalysis, especially for highly protein-bound drugs like Etravirine. They occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte and internal standard.

Strategies to Minimize Matrix Effects:

StrategyDetailed Methodology
Improve Sample Cleanup - Switch from Protein Precipitation (PPT) to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE can effectively remove phospholipids, a common source of matrix effects. SPE offers a higher degree of selectivity and can be tailored to the specific properties of Etravirine.
Optimize Chromatography - Increase chromatographic resolution to separate Etravirine from co-eluting matrix components. This can be achieved by: - Modifying the mobile phase gradient. - Using a different stationary phase (e.g., a column with a different chemistry or particle size). - Adjusting the flow rate.
Use a Stable Isotope-Labeled (SIL) Internal Standard - A SIL internal standard (e.g., ¹³C₆-Etravirine) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Dilute the Sample - Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay, especially at the LLOQ.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common and rapid method for sample preparation in Etravirine bioanalysis.

plasma Plasma Sample (e.g., 100 µL) add_is Add Internal Standard Solution plasma->add_is add_solvent Add Protein Precipitation Solvent (e.g., Acetonitrile, 3:1 v/v) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Workflow for protein precipitation.

Protocol 2: Evaluation of Matrix Effects

This protocol outlines the post-extraction addition method to quantitatively assess matrix effects.

  • Prepare three sets of samples:

    • Set A: Etravirine spiked into the mobile phase or reconstitution solution.

    • Set B: Blank plasma from at least six different sources is extracted, and then the extracted matrix is spiked with Etravirine at the same concentrations as Set A.

    • Set C: Etravirine is spiked into blank plasma and then extracted.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate the Internal Standard-Normalized Matrix Factor:

    • This is calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation of the IS-normalized MF across different lots of matrix should be ≤ 15%.

By systematically addressing these common issues and following validated protocols, researchers can develop robust and reliable bioanalytical methods for the quantification of Etravirine, ensuring the integrity of their pharmacokinetic and other drug development studies.

References

Technical Support Center: Etravirine-d8 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues with the Etravirine-d8 internal standard during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak for this compound in my blank (solvent-only) injections. What is the likely cause?

A1: A peak in your blank injection, often referred to as carryover, can originate from several sources. The most common cause is contamination within the LC-MS/MS system, particularly in the autosampler injection port, needle, or transfer lines. It can also stem from contaminated solvents or mobile phases.

Q2: My this compound standard solution shows a small peak at the mass transition of the non-deuterated Etravirine. Is this normal?

A2: Yes, this is a common observation. Deuterated standards are never 100% isotopically pure.[1] A small signal for the non-deuterated (d0) analyte is expected due to the natural abundance of isotopes and the synthetic process of the deuterated standard. The isotopic purity should be checked against the certificate of analysis provided by the manufacturer.

Q3: The peak area of my this compound internal standard is inconsistent across my analytical run. What could be the problem?

A3: Inconsistent internal standard peak areas can be attributed to several factors. These include problems with the autosampler injection volume precision, partial sample evaporation in the vial, inconsistent matrix effects between samples, or degradation of the standard in the sample matrix or on the autosampler.[2][3][4]

Q4: Can the this compound standard degrade, and what are the potential degradation products?

A4: While specific degradation pathways for this compound are not extensively documented, the parent compound, Etravirine, is primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19) leading to hydroxylated metabolites.[5] Degradation under harsh experimental conditions (e.g., extreme pH, high temperature) could potentially lead to similar products. It is crucial to handle and store the standard as recommended by the supplier to minimize degradation.

Troubleshooting Guides

Issue 1: Peak corresponding to this compound observed in blank injections (Carryover)

This guide will help you systematically identify the source of the carryover.

Experimental Protocol: Carryover Investigation

  • Initial Blank Injections: Begin by injecting a series of 3-5 blank solvent samples (e.g., your initial mobile phase composition). Observe the peak area of the contaminant. A decreasing trend indicates carryover from a previous injection.

  • Zero-Volume Injection: Perform a "zero-volume" or "air" injection. If a peak is still observed, the contamination is likely in the injection port or valve.[6]

  • Wash Solution Optimization: Increase the volume and/or the organic strength of the autosampler wash solution. Use a solvent in which Etravirine is highly soluble for the wash.

  • Systematic Component Cleaning: If the issue persists, a systematic cleaning of the fluid path is necessary. This involves flushing the injection needle, sample loop, and transfer tubing with a strong solvent. Refer to your instrument's manual for detailed cleaning procedures.

Logical Workflow for Troubleshooting Carryover

Carryover_Troubleshooting start Observe this compound peak in blank blank_injections Inject multiple blanks start->blank_injections decreasing Peak area decreasing? blank_injections->decreasing carryover Carryover from previous injections decreasing->carryover Yes zero_vol Perform zero-volume injection decreasing->zero_vol No wash Optimize autosampler wash carryover->wash peak_present Peak still present? zero_vol->peak_present port_valve Contamination in injection port/valve peak_present->port_valve Yes mobile_phase Check mobile phase/solvent contamination peak_present->mobile_phase No system_clean Perform systematic cleaning of fluid path port_valve->system_clean resolved1 Issue Resolved wash->resolved1 resolved2 Issue Resolved system_clean->resolved2

Caption: Troubleshooting workflow for this compound carryover.

Issue 2: Presence of non-deuterated Etravirine signal in the this compound standard

This section guides you on how to assess and account for the isotopic purity of your internal standard.

Experimental Protocol: Isotopic Purity Assessment

  • Prepare a High-Concentration Standard Solution: Prepare a solution of the this compound standard at a concentration significantly higher than what is used in your analytical samples.

  • Acquire Full Scan Mass Spectra: Infuse the high-concentration solution directly into the mass spectrometer or perform an LC-MS analysis and acquire full scan mass spectra.

  • Data Analysis:

    • Identify the monoisotopic mass of both Etravirine and this compound.

    • Measure the peak intensity of the monoisotopic peak for the non-deuterated Etravirine (d0) and the sum of the intensities of all isotopic peaks for this compound.

    • Calculate the percentage of the d0 form present in the deuterated standard.

  • Correction (if necessary): If the contribution of the d0 peak from the internal standard to the analyte signal is significant (e.g., >1% of the analyte's LLOQ), you may need to mathematically correct your results or use a standard with higher isotopic purity.

Logical Relationship for Isotopic Contribution

Isotopic_Purity etravirine_d8 This compound Standard isotopic_distribution Isotopic Distribution etravirine_d8->isotopic_distribution d8_peak Major Peak (d8) isotopic_distribution->d8_peak d0_peak Minor Peak (d0 - non-deuterated) isotopic_distribution->d0_peak analysis LC-MS/MS Analysis d8_peak->analysis d0_peak->analysis contribution Potential Contribution analyte_signal Analyte Signal (Etravirine) analysis->analyte_signal is_signal Internal Standard Signal (this compound) analysis->is_signal

Caption: Isotopic contribution of this compound standard.

Data Presentation

The following tables summarize typical experimental parameters for the analysis of Etravirine using LC-MS/MS, which can serve as a starting point for method development and troubleshooting.

Table 1: Typical LC-MS/MS Parameters for Etravirine Analysis

ParameterTypical Value/ConditionReference
LC Column C18 (e.g., Waters Sunfire, XTerra MS C18)[2][7]
Mobile Phase A 2 mM ammonium acetate with 0.1% formic acid in water[7]
Mobile Phase B 0.1% formic acid in methanol or acetonitrile[7]
Flow Rate 0.3 - 1.0 mL/min[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Precursor Ion (m/z) 435.9[7][8]
Product Ion (m/z) 163.6[7][8]

Table 2: Sample Preparation Techniques for Etravirine Analysis from Plasma

MethodProtocolReference
Protein Precipitation Addition of methanol to plasma sample, followed by centrifugation.[2]
Liquid-Liquid Extraction Extraction of the sample with ethyl acetate.[7]

References

Technical Support Center: Etravirine Sample Preparation Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of Etravirine for analysis. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing plasma samples for Etravirine analysis?

A1: The most common methods for Etravirine sample preparation from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sensitivity, sample cleanliness, and available equipment.

Q2: Etravirine is highly protein-bound. How does this affect sample preparation?

A2: Etravirine is extensively bound to plasma proteins (approximately 99.6%), primarily albumin and α1-acid glycoprotein.[1] This high degree of protein binding can lead to low recovery if the proteins are not efficiently removed or the drug is not fully released from the proteins during the extraction process. Methods like protein precipitation are effective at removing the bulk of proteins, while LLE and SPE can also be optimized to disrupt protein binding and efficiently extract the drug.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis of Etravirine. What could be the cause and how can I mitigate it?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of biological samples.[2][3][4] For Etravirine analysis from plasma, endogenous substances like phospholipids can co-elute with the analyte and interfere with ionization. To mitigate this, you can:

  • Optimize the sample preparation to remove more interfering compounds. For instance, LLE or SPE generally provide cleaner extracts than protein precipitation.

  • Adjust the chromatographic conditions to separate Etravirine from the interfering peaks.

  • Use a stable isotope-labeled internal standard to compensate for matrix effects.

Q4: What are the stability characteristics of Etravirine in plasma samples?

A4: Etravirine is generally stable in plasma under typical laboratory conditions. Studies have shown that it is stable in extracted plasma samples at room temperature for at least 12 hours and for up to 30 days when stored at -80°C. It can also withstand at least three freeze-thaw cycles without significant degradation.

Troubleshooting Guides

Protein Precipitation (PPT)

Q: My Etravirine recovery is low after protein precipitation. What can I do to improve it?

A: Low recovery after PPT can be due to several factors:

  • Incomplete Protein Precipitation: Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient, typically at least 3:1 (v/v). Inefficient mixing can also lead to incomplete precipitation.

  • Analyte Co-precipitation: Etravirine might be trapped in the protein pellet. To minimize this, ensure thorough vortexing and consider optimizing the precipitation solvent. Adding a small amount of acid or base to the precipitation solvent can sometimes help to disrupt protein-drug interactions.

  • Precipitation Temperature: Performing the precipitation at a lower temperature (e.g., 4°C) can enhance protein removal and may improve recovery.

Q: I am seeing a high background or interfering peaks in my chromatogram after PPT. How can I get a cleaner sample?

A: PPT is a relatively crude clean-up method. To improve sample cleanliness:

  • Optimize the Precipitating Solvent: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and can result in a cleaner supernatant.

  • Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration to pellet all precipitated proteins.

  • Consider a Different Method: If sample cleanliness remains an issue, consider switching to LLE or SPE, which offer more selective sample clean-up.

Liquid-Liquid Extraction (LLE)

Q: I am experiencing emulsion formation during LLE. How can I prevent or break the emulsion?

A: Emulsion formation is a common problem in LLE, especially with plasma samples that have high lipid content.[5] To address this:

  • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the sample to minimize emulsion formation.

  • Salting Out: Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[5]

  • Centrifugation: Centrifuging the sample can help to separate the layers.

  • Solvent Choice: Using a different extraction solvent or adding a small amount of a more polar solvent to the extraction solvent can sometimes prevent emulsion formation.

Q: My recovery of Etravirine is inconsistent with LLE. What could be the cause?

A: Inconsistent recovery can be due to:

  • pH of the Aqueous Phase: The extraction efficiency of Etravirine, which is a weakly basic compound, can be pH-dependent. Adjusting the pH of the plasma sample to a more basic pH can improve its partitioning into the organic solvent.

  • Choice of Extraction Solvent: The polarity and properties of the extraction solvent are critical. Ethyl acetate and methyl tert-butyl ether (MTBE) are commonly used for Etravirine. Experiment with different solvents to find the one that provides the best and most consistent recovery.

  • Phase Separation: Ensure complete separation of the aqueous and organic layers and be consistent in the volume of the organic layer collected.

Solid-Phase Extraction (SPE)

Q: I have low recovery of Etravirine with my SPE protocol. What should I troubleshoot?

A: Low recovery in SPE can be caused by several factors:[6][7]

  • Improper Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample loading solution. This activates the stationary phase for optimal retention.

  • Sample Loading Flow Rate: A flow rate that is too high during sample loading can lead to analyte breakthrough. A slower flow rate allows for better interaction between Etravirine and the sorbent.

  • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of Etravirine. Optimize the wash solvent to remove interferences without eluting the analyte.

  • Elution Solvent Strength: The elution solvent may not be strong enough to desorb Etravirine completely from the sorbent. Increase the elution strength or use a different solvent.

Q: My final extract after SPE is still not clean enough. How can I improve the clean-up?

A: To enhance the clean-up with SPE:

  • Optimize the Wash Step: Use a wash solvent that is strong enough to remove a significant amount of interferences but weak enough to leave Etravirine on the column. You can try different solvent compositions and pH values.

  • Use a More Selective Sorbent: If you are using a standard reversed-phase sorbent, consider a mixed-mode or polymeric sorbent that can provide a more selective interaction with Etravirine.

  • Fractionate the Elution: Collect the eluate in multiple fractions. The desired analyte may elute in a specific fraction, leaving some interferences behind.

Experimental Protocols

Protein Precipitation Protocol
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the sample into the analytical system.

Liquid-Liquid Extraction Protocol
  • To 100 µL of plasma sample in a glass tube, add the internal standard.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of a 50% methanol in water solution.[8]

  • Inject a 10 µL aliquot into the LC-MS/MS system.[8]

Quantitative Data Summary

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionReference
Linearity Range 10-60 µg/mL1-100 ng/mLN/A[5][8]
Lower Limit of Quantification (LLOQ) 1.713 µg/mL1 ng/mLN/A[5][8]
Mean Recovery 98.95%>85%N/A[5][8]
Matrix Effect Not always reportedAssessed and minimizedCan be significant[2]

Experimental Workflows

Protein_Precipitation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Acetonitrile (300 µL) Add_IS->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: Protein Precipitation Workflow for Etravirine Analysis.

Liquid_Liquid_Extraction_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Ethyl Acetate (500 µL) Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in 50% Methanol Evaporate->Reconstitute Analyze Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Etravirine.

Solid_Phase_Extraction_Workflow Start Plasma Sample Pretreat Pre-treat Sample (e.g., dilute, adjust pH) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol) Equilibrate Equilibrate SPE Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (e.g., 5% Methanol in Water) Load->Wash Elute Elute (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: General Solid-Phase Extraction Workflow.

References

Validation & Comparative

Cross-Validation of Etravirine Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of inter-laboratory proficiency testing reveals high concordance in the quantification of the non-nucleoside reverse transcriptase inhibitor, Etravirine. This guide provides a comparative overview of assay performance, detailed experimental protocols, and the logical workflow of a typical proficiency testing program, offering valuable insights for researchers, scientists, and drug development professionals.

Ensuring the accuracy and comparability of analytical data across different laboratories is paramount in clinical trials and therapeutic drug monitoring. This is particularly crucial for antiretroviral drugs like Etravirine, where precise quantification guides clinical decision-making. This guide summarizes the findings from a proficiency testing (PT) program for antiretroviral drugs, providing a framework for understanding the cross-validation of Etravirine assays.

Performance of Etravirine Assays in Inter-Laboratory Comparison

A key study conducted by the AIDS Clinical Trials Group (ACTG) provides a robust dataset for the inter-laboratory performance of assays measuring various antiretroviral drugs, including the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) to which Etravirine belongs. In this proficiency testing program, eight laboratories analyzed plasma samples with low, medium, and high concentrations of these drugs.

The results demonstrated excellent agreement among the participating laboratories for the NNRTI class. A noteworthy 100% of all measurements (140 out of 140) fell within the pre-defined acceptance criterion of ±20% deviation from the target concentration.[1][2] This high level of concordance indicates that the analytical methods used by these specialized pharmacology support laboratories are well-validated and produce comparable results.

While the primary publication from this specific ACTG program focused on earlier generation NNRTIs, the established quality assurance framework and the performance of the analytical methods provide a strong basis for the reliable measurement of second-generation NNRTIs like Etravirine. Subsequent proficiency testing programs have continued to ensure the accuracy of antiretroviral drug measurements.

Table 1: Summary of Inter-Laboratory Assay Performance for NNRTIs

Proficiency Testing ParameterResult
Number of Participating Laboratories8
Acceptance CriteriaWithin 20% deviation from the target value[1]
Overall Success Rate (NNRTIs)100% (140/140 measurements met criteria)[1][2]

Experimental Protocols for Etravirine Quantification

The laboratories participating in these proficiency programs primarily utilize High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] While the specific parameters may vary slightly between laboratories, the fundamental principles of these methods are consistent. Below are detailed methodologies representative of those used for the quantification of Etravirine in human plasma.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely used technique for the quantification of antiretroviral drugs.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in a specific ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of approximately 310 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of Etravirine into drug-free human plasma.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area of Etravirine against its concentration.

  • Determine the concentration of Etravirine in the unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is considered the gold standard for bioanalytical assays.

1. Sample Preparation (Protein Precipitation):

  • The sample preparation procedure is similar to that of the HPLC-UV method, involving protein precipitation with an organic solvent.

  • An internal standard (a molecule with similar chemical properties to Etravirine, often a deuterated version) is added to the plasma sample before protein precipitation to correct for variations in extraction efficiency and matrix effects.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using two mobile phases, typically one aqueous (e.g., water with 0.1% formic acid) and one organic (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Etravirine and the internal standard are monitored for quantification.

3. Data Analysis:

  • The peak area ratio of Etravirine to the internal standard is used for quantification.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Etravirine in the unknown samples is calculated from the calibration curve.

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a typical proficiency testing program for Etravirine assays, from the preparation of samples to the final data analysis and performance evaluation.

Proficiency Testing Workflow cluster_preparation Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_evaluation Data Submission & Evaluation A Preparation of Proficiency Testing (PT) Panels (Low, Medium, High Concentrations of Etravirine) B Blind Labeling and Randomization of Samples A->B C Distribution of PT Panels to Participating Laboratories B->C D Receipt and Storage of PT Samples C->D E Analysis of Samples using Validated In-House Assay (HPLC-UV or LC-MS/MS) D->E F Quantification of Etravirine Concentration E->F G Submission of Results to PT Coordinator F->G H Statistical Analysis of Results (Comparison to Target Values, Inter-Laboratory Variability) G->H I Performance Evaluation and Reporting H->I Logical Relationship of Assay Validation cluster_single_lab Single Laboratory Validation cluster_multi_lab Inter-Laboratory Cross-Validation Accuracy Accuracy Comparability Comparability of Results Accuracy->Comparability Ensures Precision Precision Precision->Comparability Ensures Linearity Linearity Linearity->Comparability Ensures LLOQ Lower Limit of Quantification LLOQ->Comparability Ensures Reproducibility Reproducibility Comparability->Reproducibility

References

Etravirine-d8 as an Internal Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals involved in the bioanalysis of etravirine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides a comparative overview of Etravirine-d8 and other commonly used internal standards, with a focus on performance data and experimental protocols.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their physicochemical similarity to the analyte. However, other structurally similar compounds, like itraconazole, have also been employed. This guide will delve into a comparison of these choices.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key parameters for evaluating an internal standard's suitability include recovery, precision, accuracy, and the ability to compensate for matrix effects. Below is a summary of performance data from studies utilizing this compound and itraconazole as internal standards for etravirine quantification.

Performance ParameterThis compoundItraconazole
Matrix Human Plasma, PBMCsRat Plasma
Extraction Method Protein PrecipitationLiquid-Liquid Extraction
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 15 ng/mL1 ng/mL[1]
Intra-day Precision (%CV) <15%<10%[1]
Inter-day Precision (%CV) <15%<10%[1]
Intra-day Accuracy (% bias) Within ±15%Within ±10%[1]
Inter-day Accuracy (% bias) Within ±15%Within ±10%[1]
Recovery ≥76%[2]Not explicitly reported

Note: The performance data presented here is compiled from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and instrumentation.

The Gold Standard: The Case for this compound

Stable isotope-labeled internal standards like this compound are highly recommended for quantitative bioanalysis using mass spectrometry.[3] The primary advantage of using a deuterated analog is that it co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and ionization.[4] This close similarity allows it to effectively compensate for matrix effects and variations in instrument response, leading to improved accuracy and precision.[5] One study successfully used this compound for the simultaneous quantification of darunavir and etravirine in peripheral blood mononuclear cells (PBMCs).[6]

A Practical Alternative: Itraconazole

Itraconazole, an antifungal agent, has been utilized as an internal standard for etravirine analysis.[1][7] While not a stable isotope-labeled analog, its chemical properties and retention time can be suitable for reliable quantification. A study detailing an LC-MS/MS method for etravirine in rat plasma demonstrated good linearity, precision, and accuracy using itraconazole as the internal standard.[1][2] The choice of a non-deuterated internal standard is often driven by cost-effectiveness and commercial availability. However, it may not always perfectly mimic the analyte's behavior, potentially leading to less effective compensation for matrix effects compared to a SIL IS.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for etravirine quantification using this compound and itraconazole as internal standards.

Protocol 1: Etravirine Quantification using this compound as Internal Standard

This protocol is based on a method for the simultaneous quantification of darunavir and etravirine in human PBMCs.[6]

1. Sample Preparation (Protein Precipitation)

  • Isolate PBMCs from blood samples via density gradient centrifugation.

  • Perform drug extraction from PBMCs using a 60:40 methanol-water solution containing this compound as the internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: RP18 XBridge™ column.

    • Mobile Phase: A suitable gradient of aqueous and organic solvents.

    • Flow Rate: Optimized for separation.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for both etravirine and this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PBMCs PBMC Isolation Extraction Drug Extraction with this compound PBMCs->Extraction LC Chromatographic Separation Extraction->LC Inject Extract MS Mass Spectrometric Detection LC->MS

Caption: Workflow for Etravirine Analysis using this compound.

Protocol 2: Etravirine Quantification using Itraconazole as Internal Standard

This protocol is based on a method for the quantification of etravirine in rat plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 500 µL of ethyl acetate containing itraconazole (10 ng/mL).

  • Vortex mix and centrifuge.

  • Separate the organic supernatant and evaporate to dryness.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: XTerra MS C18 column.[1]

    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[1]

    • Mobile Phase B: 0.1% formic acid in methanol.[1]

    • Gradient: A gradient elution program is used.

    • Flow Rate: 300 µL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • Transitions:

      • Etravirine: m/z 435.9 → 163.6[1]

      • Itraconazole: m/z 706.7 → 392.6[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction with Itraconazole Plasma->LLE Dry Evaporation LLE->Dry Recon Reconstitution Dry->Recon LC Chromatographic Separation Recon->LC Inject Reconstituted Sample MS Mass Spectrometric Detection LC->MS

Caption: Workflow for Etravirine Analysis using Itraconazole.

Conclusion

Both this compound and itraconazole can be effectively used as internal standards for the quantification of etravirine by LC-MS/MS. The choice between a stable isotope-labeled internal standard and a structurally similar compound depends on the specific requirements of the assay, including desired accuracy, precision, and cost considerations.

  • This compound is the preferred choice for achieving the highest level of accuracy and for effectively compensating for matrix effects, aligning with best practices in bioanalysis.

Researchers should carefully validate their chosen internal standard according to regulatory guidelines to ensure the reliability of their bioanalytical data.

References

A Comparative Guide to the Bioanalysis of Etravirine: Evaluating the Role of Etravirine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor, in biological matrices. A central focus is placed on the accuracy and precision afforded by the use of a deuterated internal standard, Etravirine-d8, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The performance of this method is contrasted with alternative approaches that utilize other internal standards or different analytical techniques.

Executive Summary

The quantification of Etravirine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based bioanalysis. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction, leading to enhanced accuracy and precision.

This guide presents a detailed analysis of a validated LC-MS/MS method employing this compound for the quantification of Etravirine in peripheral blood mononuclear cells (PBMCs). While the full validation data for this specific method is not publicly available, the existing information from the study by Belkhir et al. is presented alongside comprehensive data from alternative validated methods. These alternatives include LC-MS/MS methods using other internal standards like itraconazole and lopinavir-d8, as well as methods that do not employ a stable isotope-labeled internal standard.

Data Presentation: A Comparative Analysis of Etravirine Quantification Methods

The following tables summarize the key validation parameters for different Etravirine quantification methods, allowing for a direct comparison of their performance characteristics.

Table 1: LC-MS/MS Method Using this compound Internal Standard

ParameterPerformanceReference
AnalyteEtravirineBelkhir L, et al. (2016)[1]
Internal StandardThis compoundBelkhir L, et al. (2016)[1]
MatrixPeripheral Blood Mononuclear Cells (PBMCs)Belkhir L, et al. (2016)[1]
Lower Limit of Quantification (LLOQ)Data not available in abstractBelkhir L, et al. (2016)[1]
Upper Limit of Quantification (ULOQ)Data not available in abstractBelkhir L, et al. (2016)[1]
LinearityData not available in abstractBelkhir L, et al. (2016)[1]
AccuracyData not available in abstractBelkhir L, et al. (2016)[1]
PrecisionData not available in abstractBelkhir L, et al. (2016)[1]
RecoveryData not available in abstractBelkhir L, et al. (2016)[1]
Matrix EffectData not available in abstractBelkhir L, et al. (2016)[1]

Note: The detailed validation data for this method is based on the abstract of the cited publication, as the full text was not accessible.

Table 2: Alternative LC-MS/MS Methods for Etravirine Quantification

ParameterMethod 1Method 2
Analyte EtravirineEtravirine
Internal Standard ItraconazoleLopinavir-d8, Methyl indinavir
Matrix Rat PlasmaHuman Plasma
LLOQ 1 ng/mL[2]40 ng/mL[3]
ULOQ 100 ng/mL[2]Not specified
Linearity (r²) > 0.99[2]> 0.998[3]
Intra-day Accuracy Within ±10%[2]-14.3% to 12.3%[3]
Inter-day Accuracy Within ±10%[2]-14.3% to 12.3%[3]
Intra-day Precision Within ±10%[2]< 15%[3]
Inter-day Precision Within ±10%[2]< 15%[3]
Recovery Not specifiedNot specified
Matrix Effect Low ion suppression[2]No matrix effect observed[3]
Reference Yacobi et al. (2010)[2]Quaranta et al. (2009)[3]

Table 3: Non-LC-MS/MS Method for Etravirine Quantification

ParameterMethod 3
Technique RP-UFLC with PDA detection
Analyte Etravirine
Internal Standard None specified
Matrix Bulk Drug
LOD 0.02 µg/mL[4]
LOQ 0.073 µg/mL[4]
Linearity Range 1 - 5 µg/mL[4]
Linearity (r²) 0.9942[4]
Accuracy (% Recovery) Not specified
Precision (%RSD) < 2.0%[4]
Reference Kumar et al. (2020)[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.

Method 1: Etravirine Quantification in PBMCs using this compound (LC-MS/MS)

Disclaimer: The following protocol is based on the abstract by Belkhir L, et al. (2016) and may not be complete.

1. Sample Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood samples using density gradient centrifugation.[1]

  • Perform drug extraction from the isolated PBMCs using a 60:40 methanol-water (MeOH-H2O) solution.[1]

  • Add a known concentration of the internal standard, this compound, to the extraction solution.[1]

2. Chromatographic Conditions:

  • Utilize a reverse-phase C18 column (RP18 XBridge™) for chromatographic separation.[1]

  • The specific mobile phase composition, gradient, and flow rate are not detailed in the abstract.

3. Mass Spectrometric Detection:

  • Employ a tandem mass spectrometer for detection.

  • The specific mass transitions (precursor and product ions) for Etravirine and this compound, as well as other MS parameters, are not provided in the abstract.

Method 2: Etravirine Quantification in Rat Plasma using Itraconazole (LC-MS/MS)

1. Sample Preparation:

  • To 100 µL of rat plasma, add the internal standard, itraconazole.[2]

  • Perform liquid-liquid extraction with ethyl acetate.[2]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[2]

2. Chromatographic Conditions:

  • Column: XTerra MS C18 (50 mm × 2.1 mm, 3.5 µm).[2]

  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[2]

  • Mobile Phase B: 0.1% formic acid in methanol.[2]

  • Flow Rate: 300 µL/min.[2]

  • Gradient: A linear gradient from 40% to 100% B over 5 minutes, held at 100% B for 2 minutes, and then returned to 40% B.[5]

3. Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+).[2]

  • MRM Transitions:

    • Etravirine: m/z 435.9 → 163.6[2]

    • Itraconazole (IS): m/z 706.7 → 392.6[2]

Method 3: Etravirine Quantification in Human Plasma using Lopinavir-d8 (LC-MS/MS)

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standards, lopinavir-d8 and methyl indinavir.[3]

  • Perform protein precipitation with methanol.[3]

  • Centrifuge the sample and inject the supernatant into the LC-MS/MS system.[3]

2. Chromatographic Conditions:

  • Column: Waters Sunfire C18 (100 x 2.1 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol and an aqueous buffer (details not specified).[3]

  • Flow Rate: 0.3 mL/min.[3]

3. Mass Spectrometric Detection:

  • System: Waters Quattro Premier XE.[3]

  • The specific mass transitions for Etravirine and the internal standards are not provided in the abstract.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of Etravirine in a biological matrix using an internal standard with LC-MS/MS.

Etravirine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma, PBMCs) add_is Addition of This compound (IS) sample->add_is extraction Extraction (e.g., LLE, SPE, PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing concentration_calc Concentration Calculation data_processing->concentration_calc calibration_curve Calibration Curve (Known Concentrations) calibration_curve->concentration_calc final_result Final Result (Etravirine Concentration) concentration_calc->final_result

Caption: Workflow for Etravirine quantification using a deuterated internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, specifically this compound, in LC-MS/MS methods offers the most robust and reliable approach for the quantification of Etravirine in complex biological matrices. The co-elution and identical ionization behavior of the analyte and its deuterated analog effectively mitigate matrix effects and procedural inconsistencies, leading to superior accuracy and precision. While detailed validation data for a method employing this compound was not fully accessible, the principles of bioanalytical method validation strongly support its superiority over methods using non-isotopic internal standards or no internal standard at all.

For researchers and drug development professionals, the selection of an appropriate analytical method is paramount. When the highest level of accuracy and precision is required for Etravirine quantification, a validated LC-MS/MS method with this compound as the internal standard is the recommended choice. The alternative methods presented in this guide, while valid, may be more susceptible to variability and should be considered with a thorough understanding of their potential limitations.

References

Navigating Bioanalysis: A Comparative Guide to Etravirine-d8 Performance on Different Mass Spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-nucleoside reverse transcriptase inhibitor Etravirine, the choice of mass spectrometer is pivotal to achieving desired sensitivity, accuracy, and robustness. This guide provides a comparative overview of the performance of Etravirine-d8, a commonly used internal standard, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms, supported by experimental data from published literature.

The quantification of Etravirine in biological matrices is a critical component of pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This compound serves as an ideal internal standard due to its similar chemical properties and chromatographic behavior to the parent drug, ensuring reliable quantification. The performance of an analytical method is, however, intrinsically linked to the instrumentation employed. This guide summarizes key performance metrics of Etravirine analysis on different mass spectrometers to aid researchers in selecting the optimal platform for their specific needs.

Performance Comparison of Etravirine Quantification Across Different Mass Spectrometer Platforms

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Etravirine, utilizing this compound or other suitable internal standards, on various mass spectrometer models.

Mass Spectrometer PlatformLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Waters Quattro Premier XE 40[1]Not explicitly stated, but calibration curves showed excellent linearity (r² > 0.998)[1]-14.3 to 12.3[1]-14.3 to 12.3[1]Within ±20% at LLOQ, 80% to 120% for other analytes[1]
Waters Xevo TQ-S / TQ-S micro Not specified for EtravirineNot specified for EtravirineNot specified for EtravirineNot specified for EtravirineNot specified for Etravirine
Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Not specified for EtravirineNot specified for EtravirineNot specified for EtravirineNot specified for EtravirineNot specified for Etravirine
AB Sciex (Model not specified) 1[2]1 - 100[2]Within ±10%[2]Within ±10%[2]Within ±10%[2]

Note: The data presented is a compilation from different studies and not from a direct head-to-head comparison. Variations in experimental conditions can influence performance characteristics.

Key Performance Indicators Explained

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A lower LLOQ indicates higher sensitivity.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A wide linear range is desirable to accommodate varying sample concentrations.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the percentage coefficient of variation (%CV).

  • Accuracy: The closeness of the mean test results obtained by the method to the true value. It is expressed as a percentage of the nominal concentration.

Experimental Protocols: A Generalized Workflow

While specific parameters may vary between laboratories and instrument platforms, a general workflow for the bioanalysis of Etravirine using this compound as an internal standard is outlined below.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Etravirine from plasma samples.

  • To 100 µL of plasma sample, add the internal standard solution (this compound).[1]

  • Add a protein precipitating agent, such as methanol or acetonitrile.[1]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reverse-phase column.

  • Column: Waters Sunfire C18 (100 x 2.1 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used.

  • Flow Rate: A typical flow rate is in the range of 0.3 - 0.5 mL/min.[1]

  • Injection Volume: A small injection volume, typically 5 µL, is used.[1]

Mass Spectrometry

Tandem mass spectrometry is used for detection and quantification, operating in the positive ion electrospray ionization (ESI+) mode and monitoring specific multiple reaction monitoring (MRM) transitions.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Etravirine: The specific precursor and product ions will be optimized for the instrument being used.

    • This compound: The corresponding deuterated precursor and product ions will be monitored.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the analysis of Etravirine and this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Injection ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: General workflow for this compound analysis.

Conclusion

The choice of a mass spectrometer for the bioanalysis of Etravirine and its deuterated internal standard, this compound, significantly impacts method performance. While direct comparative studies are limited, the available literature demonstrates that various platforms from manufacturers like Waters, Sciex, and Thermo Fisher can be successfully employed for this purpose. Researchers should consider the specific requirements of their studies, such as the need for high sensitivity (low LLOQ) or a wide dynamic range, when selecting an instrument. The provided experimental protocols and workflow offer a solid foundation for developing and validating robust and reliable bioanalytical methods for Etravirine quantification.

References

Validation of Etravirine-d8 for Pediatric Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioanalytical methods for the quantification of etravirine in pediatric plasma samples, with a focus on the validation and use of its deuterated analog, etravirine-d8, as an internal standard. While specific validation data for this compound is not extensively published, this document outlines the expected performance and advantages of its use in comparison to other internal standards, based on established bioanalytical method validation guidelines and published methods for etravirine.

The Critical Role of Internal Standards in Pediatric Pharmacokinetics

Pharmacokinetic (PK) studies in pediatric populations are essential for establishing safe and effective dosing regimens. These studies often involve small sample volumes, making highly sensitive and accurate bioanalytical methods crucial. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This compound is an ideal internal standard for etravirine quantification as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis. This minimizes variability and compensates for potential matrix effects, leading to more accurate and precise results.

Comparison of Internal Standards for Etravirine Quantification

The selection of an appropriate internal standard is critical for the reliability of a bioanalytical method. While this compound is the preferred choice, other compounds have been utilized in published studies.

Internal StandardTypeAdvantagesPotential Disadvantages
This compound Stable Isotope-LabeledCo-elutes with etravirine, providing the most effective compensation for matrix effects and variability in extraction and ionization.[1]Higher cost compared to other alternatives.
Lopinavir-d8 Stable Isotope-LabeledCommercially available and has been used in multiplex assays.[2]Different chromatographic behavior and potential for differential matrix effects compared to etravirine.
Itraconazole Structurally SimilarCost-effective and readily available.[3]May not fully compensate for matrix effects and extraction variability due to structural differences with etravirine.
Methyl Indinavir Structurally SimilarHas been used in multiplex antiretroviral assays.[2]Chromatographic and ionization properties may differ significantly from etravirine.

Experimental Protocols

A validated bioanalytical method is essential for regulatory acceptance and reliable clinical data. The following outlines a typical experimental workflow for the quantification of etravirine in pediatric plasma using this compound as an internal standard, based on common practices for LC-MS/MS methods.[2][3]

Experimental Workflow

cluster_prep Sample Preparation cluster_lc LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample (e.g., 50 µL) B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Methanol or Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Injection into UPLC/HPLC System E->F G Chromatographic Separation (e.g., C18 column) F->G H Tandem Mass Spectrometry Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratios (Etravirine/Etravirine-d8) I->J K Quantification using Calibration Curve J->K

Caption: Workflow for Etravirine Quantification in Plasma.

Key Method Parameters

1. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of pediatric plasma, add 10 µL of this compound working solution (concentration will depend on the calibration range).

  • Add 150 µL of cold methanol or acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.

  • Transfer the clear supernatant to an autosampler vial for injection.

2. Liquid Chromatography

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Etravirine Transition: m/z 436.1 → 225.1 (example)

    • This compound Transition: m/z 444.2 → 233.1 (example)

    • Note: Specific MRM transitions should be optimized for the instrument used.

Validation Parameters for a Robust Bioanalytical Method

According to regulatory guidelines (e.g., FDA), a bioanalytical method must be validated for several parameters to ensure its reliability. The expected performance of a validated method for etravirine using this compound is summarized below.

Validation ParameterAcceptance CriteriaExpected Performance with this compound
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Minimal to no significant matrix effect observed due to co-elution and similar ionization of analyte and IS.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 51-10 ng/mL, suitable for pediatric trough concentrations.

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard

Signaling Pathway and Logical Relationships

The logical flow of a pediatric pharmacokinetic study involves several key stages, from patient participation to data analysis, which ultimately informs dosing recommendations.

A Pediatric Patient Enrollment B Etravirine Administration (Weight-based dosing) A->B C Serial Blood Sampling B->C D Plasma Separation and Storage C->D E Bioanalysis (LC-MS/MS with this compound) D->E F Pharmacokinetic Data Analysis (e.g., NCA, PopPK) E->F G Dose Optimization and Recommendation F->G

Caption: Pediatric Pharmacokinetic Study Workflow.

Conclusion

The validation of a robust and reliable bioanalytical method is paramount for the successful conduct of pediatric pharmacokinetic studies of etravirine. The use of a stable isotope-labeled internal standard, specifically this compound, is strongly recommended to ensure the highest quality data. While comprehensive published validation data for this compound is limited, the principles of bioanalytical method validation and data from methods using other internal standards clearly indicate the superiority of this approach. By compensating for analytical variability and matrix effects, this compound allows for the accurate determination of etravirine concentrations in small-volume pediatric samples, ultimately contributing to the establishment of safe and effective dosing guidelines for children and adolescents living with HIV.

References

Assessing the Impact of CYP3A4 Inhibitors on Etravirine Metabolism: A Comparative Guide Utilizing Etravirine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the impact of cytochrome P450 3A4 (CYP3A4) inhibitors on the metabolism of Etravirine, a non-nucleoside reverse transcriptase inhibitor. We will explore the use of a stable isotope-labeled internal standard, Etravirine-d8, as a novel tool for these interaction studies. This guide will detail the metabolic pathways of Etravirine, present established kinetic data, and provide a detailed experimental protocol for a comparative in vitro assessment.

Introduction to Etravirine Metabolism and CYP3A4 Interaction

Etravirine is primarily metabolized in the liver by the cytochrome P450 enzyme system.[1][2][3][4] Specifically, CYP3A4, CYP2C9, and CYP2C19 are the major isoforms responsible for its biotransformation.[1][2][3][4] Etravirine itself is a complex interacting agent; it is a substrate of these enzymes, an inducer of CYP3A4, and an inhibitor of CYP2C9 and CYP2C19.[1][2][3][4] This dual role as a substrate and a modulator of CYP enzymes makes Etravirine susceptible to drug-drug interactions (DDIs), which can significantly alter its plasma concentrations and potentially impact its efficacy and safety.

CYP3A4 is a key enzyme in the metabolism of a vast number of drugs, and co-administration of Etravirine with CYP3A4 inhibitors can lead to increased Etravirine exposure. Therefore, accurately assessing the inhibitory potential of co-administered drugs on Etravirine's CYP3A4-mediated metabolism is crucial during drug development.

This compound: A Tool for Enhanced Metabolic Assessment

The use of stable isotope-labeled compounds, such as this compound, offers a significant advantage in in vitro drug metabolism studies. By replacing eight hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its distinct detection by mass spectrometry when co-incubated with the unlabeled parent drug. The primary rationale for using a deuterated version of a drug in metabolism studies is the potential for a "kinetic isotope effect" (KIE).[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly.[5] This difference in metabolic rate can provide valuable insights into the reaction mechanism and the contribution of a specific metabolic pathway to the overall clearance of the drug.

In the context of assessing CYP3A4 inhibition, using this compound alongside Etravirine can provide a more robust and internally controlled experimental system.

Quantitative Data: Etravirine Metabolism Kinetics

The following tables summarize the known metabolic pathways of Etravirine and the kinetic parameters for the formation of its major metabolites mediated by CYP3A4. This data serves as a baseline for comparison in studies utilizing this compound.

Table 1: Major Metabolites of Etravirine

MetaboliteDescriptionPrimary Forming Enzyme(s)
M1Monohydroxylated metaboliteCYP3A4, CYP3A5
M2Monohydroxylated metaboliteCYP3A4, CYP3A5
M3Monohydroxylated metaboliteCYP2C19
M4Dihydroxylated metaboliteCYP2C19
M5Dihydroxylated metaboliteCYP3A4 and CYP2C9 (in concert)
M6Dihydroxylated metaboliteCYP3A4 and CYP2C9 (in concert)
M7O-glucuronide of a monohydroxylated metaboliteUGT1A3, UGT1A8 (following CYP3A4-mediated hydroxylation)

Data sourced from "Biotransformation of the Antiretroviral Drug Etravirine" study.[6]

Table 2: Kinetic Parameters for CYP3A4-Mediated Metabolism of Etravirine

MetaboliteKm (μM)Vmax (pmol/min/pmol CYP3A4)
M15.830.072
M272.850.067

Km (Michaelis constant) represents the substrate concentration at half of the maximum velocity (Vmax) of the reaction. A lower Km indicates a higher affinity of the enzyme for the substrate. Data sourced from "Biotransformation of the Antiretroviral Drug Etravirine" study.[6]

Experimental Protocols

This section details a comprehensive in vitro experimental protocol to assess the impact of a CYP3A4 inhibitor on the metabolism of Etravirine and this compound using human liver microsomes.

Objective:

To compare the inhibition of CYP3A4-mediated metabolism of Etravirine and this compound by a known CYP3A4 inhibitor (e.g., Ketoconazole).

Materials:
  • Etravirine

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Known CYP3A4 inhibitor (e.g., Ketoconazole)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis (e.g., a structurally unrelated compound)

  • LC-MS/MS system

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of CYP3A4 inhibitor pre_incubation Pre-incubate HLM mixture with inhibitor for 5 min at 37°C prep_inhibitor->pre_incubation prep_substrates Prepare stock solutions of Etravirine and this compound initiation Initiate reaction by adding substrate mixture (Etravirine + this compound) and NADPH regenerating system prep_substrates->initiation prep_hlm Prepare HLM incubation mixture in buffer prep_hlm->pre_incubation pre_incubation->initiation incubation Incubate at 37°C for a defined time (e.g., 30 min) initiation->incubation quenching Quench reaction with cold acetonitrile containing internal standard incubation->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation lcms_analysis Analyze supernatant by LC-MS/MS centrifugation->lcms_analysis data_processing Quantify parent compounds and metabolites lcms_analysis->data_processing

Caption: Experimental workflow for assessing CYP3A4 inhibition.

Detailed Procedure:
  • Preparation of Reagents:

    • Prepare a series of concentrations of the CYP3A4 inhibitor in the appropriate solvent.

    • Prepare stock solutions of Etravirine and this compound.

    • Prepare the incubation mixture containing human liver microsomes in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM mixture to each well.

    • Add the different concentrations of the CYP3A4 inhibitor to the wells and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding a mixture of Etravirine and this compound (at a concentration close to the Km for M1 formation, e.g., 5 µM) and the NADPH regenerating system.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Sample Processing and Analysis:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Etravirine and this compound, and the formation of their respective metabolites.

  • Data Analysis:

    • Calculate the rate of metabolism for both Etravirine and this compound at each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for both compounds.

    • Compare the IC50 values to assess if there is a significant difference in the inhibition of metabolism between Etravirine and this compound.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Etravirine, highlighting the role of CYP3A4.

metabolic_pathway cluster_cyp3a4 CYP3A4/5 cluster_cyp2c19 CYP2C19 cluster_concerted CYP3A4 + CYP2C9 cluster_ugt UGT1A3/8 Etravirine Etravirine M1 M1 (Monohydroxylated) Etravirine->M1 CYP3A4/5 M2 M2 (Monohydroxylated) Etravirine->M2 CYP3A4/5 M3 M3 (Monohydroxylated) Etravirine->M3 CYP2C19 M5 M5 (Dihydroxylated) Etravirine->M5 CYP3A4 + CYP2C9 M6 M6 (Dihydroxylated) Etravirine->M6 CYP3A4 + CYP2C9 M7 M7 (Glucuronide) M1->M7 UGTs M4 M4 (Dihydroxylated) M3->M4 CYP2C19

Caption: Etravirine metabolic pathways.

Conclusion

The assessment of drug-drug interactions involving CYP3A4 is a critical step in the development of new chemical entities that may be co-administered with Etravirine. The use of a stable isotope-labeled compound like this compound provides a powerful tool for conducting these studies with high precision and internal control. By following the detailed experimental protocol outlined in this guide and leveraging the existing knowledge of Etravirine's metabolism, researchers can effectively characterize the impact of CYP3A4 inhibitors. Any observed kinetic isotope effect can further elucidate the specific metabolic pathways most susceptible to inhibition, ultimately contributing to a more comprehensive understanding of Etravirine's drug interaction profile and ensuring its safe and effective use in clinical practice.

References

Safety Operating Guide

Proper Disposal of Etravirine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Etravirine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.

Etravirine and its deuterated form are classified as hazardous due to their potential health and environmental impacts. Specifically, Etravirine is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental stewardship. All disposal procedures must comply with local, regional, and national regulations for hazardous waste[2][3].

Hazard and Safety Summary

A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes the key hazard information derived from safety data sheets.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed[1][2].GHS07Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[2].
Serious Eye Irritation Causes serious eye irritation[1].GHS07Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Hazardous to the Aquatic Environment (Acute and Chronic) Very toxic to aquatic life with long-lasting effects[1].GHS09Avoid release to the environment. Collect spillage[3].

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired product, contaminated personal protective equipment (PPE), empty containers, and solutions.

    • Segregate this compound waste from non-hazardous waste and other incompatible chemical waste.

  • Container Selection and Labeling:

    • Select a suitable, leak-proof, and chemically compatible container for the waste. The original container is often a good choice if it is in good condition[4].

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound"[5]. Do not use abbreviations or chemical formulas.

    • The label should also include the name and contact information of the generating laboratory and the date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.

    • Keep the container closed except when adding waste[5].

  • Disposal of Contaminated Materials:

    • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be placed in the designated this compound solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not dispose of this compound solutions down the drain[6].

    • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous waste[4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[2].

    • Do not attempt to transport hazardous waste off-site yourself.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Etravirine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) container Select Compatible, Leak-Proof Waste Container identify->container ppe->identify labeling Label Container: 'Hazardous Waste, this compound', Date, Lab Info container->labeling segregate Segregate from Incompatible Waste labeling->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup documentation Complete Disposal Manifest/Documentation pickup->documentation end End: Waste Transferred to Approved Facility documentation->end

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols

No specific experimental protocols for the development of these disposal procedures were cited in the reviewed safety and handling documentation. The provided guidelines are based on standard best practices for the management and disposal of hazardous laboratory chemicals as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and OSHA. It is imperative to consult your institution's specific protocols and the relevant local and national regulations to ensure full compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.